molecular formula C4H6BrN3 B577717 2-(2-Bromoethyl)-2H-1,2,3-triazole CAS No. 1260901-96-9

2-(2-Bromoethyl)-2H-1,2,3-triazole

Cat. No.: B577717
CAS No.: 1260901-96-9
M. Wt: 176.017
InChI Key: PHXQLUBRRXUBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)-2H-1,2,3-triazole (CAS 1260901-96-9) is a high-purity (97%) chemical building block with the molecular formula C₄H₆BrN₃ and a molecular weight of 176.02 . This compound is specifically designed for research applications and is offered as "For Research Use Only," strictly prohibiting any human or veterinary diagnostic or therapeutic uses. The core value of this reagent lies in its bifunctional structure. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry and material science, known for its stability and ability to participate in key non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions . Simultaneously, the reactive 2-bromoethyl side chain serves as a flexible handle for further synthetic elaboration, enabling researchers to tether the triazole moiety to other molecules of interest through alkylation or nucleophilic substitution reactions. Its primary research applications include serving as a key intermediate in the synthesis of more complex, bioactive molecules for pharmaceutical discovery. The 1,2,3-triazole core is a well-established bioisostere, often used as a rigid linkage in "click chemistry" to create hybrid molecules for evaluating anticancer, antibacterial, and other therapeutic properties . This makes this compound a valuable tool for chemists working in drug discovery, agrochemical development, and the creation of new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c5-1-4-8-6-2-3-7-8/h2-3H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXQLUBRRXUBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a stable 1,2,3-triazole ring and a reactive bromoethyl side chain, makes it a versatile intermediate for the synthesis of a wide array of functionalized molecules. The 1,2,3-triazole moiety, often incorporated via "click" chemistry, is a well-established pharmacophore and a bioisostere for various functional groups, contributing to the metabolic stability and target-binding affinity of drug candidates.[1] The bromoethyl group serves as a convenient handle for introducing diverse substituents through nucleophilic substitution reactions, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.

Core Chemical Properties

PropertyValueSource/Method
Molecular Formula C₄H₆BrN₃[2]
Molecular Weight 176.02 g/mol [2]
CAS Number 1260901-96-9[2]
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidAnalogous Compounds
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and have low aqueous solubility.General Knowledge
Storage Conditions 2-8°C, store under inert gas[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 1,2,3-triazole with 1,2-dibromoethane. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical aspect. While the alkylation of unsubstituted 1,2,3-triazole often yields a mixture of N1 and N2 isomers, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides has been shown to proceed with high regioselectivity to afford the N2-substituted product.[3][4] A plausible synthetic route is the direct alkylation of 1,2,3-triazole, followed by chromatographic separation of the isomers.

Experimental Protocol: Synthesis via N-Alkylation

Materials:

  • 1,2,3-Triazole

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 1,2-dibromoethane (2.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and isolate this compound.

Logical Workflow for Synthesis

Triazole 1,2,3-Triazole Reaction N-Alkylation Triazole->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Base K₂CO₃ in DMF Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Bromoethyl)-2H- 1,2,3-triazole Purification->Product

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7s2HH-4, H-5 (Triazole)
~4.8t, J = 6.0 Hz2HN-CH₂-
~3.8t, J = 6.0 Hz2H-CH₂-Br

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~135C-4, C-5 (Triazole)
~55N-CH₂-
~30-CH₂-Br

Reactivity: A Versatile Intermediate for Nucleophilic Substitution

The bromoethyl group of this compound is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of compound libraries for drug discovery.

Experimental Protocol: Nucleophilic Substitution with a Secondary Amine (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

General Nucleophilic Substitution Workflow

Start 2-(2-Bromoethyl)-2H- 1,2,3-triazole Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., Amine, Azide) Nucleophile->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Substituted Product Reaction->Product

General workflow for nucleophilic substitution reactions.

Applications in Drug Development and Medicinal Chemistry

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets.[1] Derivatives of this compound are expected to exhibit a range of biological activities, including enzyme inhibition.

Potential as Enzyme Inhibitors

Triazole-containing compounds are well-known inhibitors of various enzymes. For instance, antifungal drugs like fluconazole and itraconazole target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[7][8] The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function.[7]

Derivatives of this compound could be designed to target a variety of enzymes. By modifying the substituent introduced via nucleophilic substitution, the resulting molecules can be tailored to fit the active sites of specific enzymes, such as kinases, proteases, or DNA gyrase.[9][10]

Potential Mechanism of Action: CYP51 Inhibition

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Triazole Triazole Derivative Triazole->CYP51 Inhibition Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of the bromoethyl group allow for the creation of diverse molecular architectures. The inherent properties of the 1,2,3-triazole ring suggest that derivatives of this compound are promising candidates for the development of new therapeutic agents, particularly as enzyme inhibitors. Further research into the specific biological activities of its derivatives is warranted to fully explore the potential of this versatile chemical intermediate.

References

In-Depth Technical Guide: 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1260901-96-9

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its structure, featuring a 1,2,3-triazole ring substituted with a bromoethyl group, makes it a versatile reagent for the introduction of the 2H-1,2,3-triazole moiety into a wide range of molecules.[1] This compound is of particular interest to researchers in drug discovery, materials science, and agrochemical development due to the established importance of the 1,2,3-triazole core as a pharmacophore and a stable linker.[3][4] The presence of the reactive bromoethyl group allows for further functionalization through nucleophilic substitution reactions, expanding its synthetic utility.[1]

Physicochemical Properties

Detailed experimental physical properties for this compound are not extensively reported in publicly available literature. However, its fundamental molecular characteristics have been determined.

PropertyValueSource
CAS Number 1260901-96-9[1]
Molecular Formula C₄H₆BrN₃[1][2]
Molecular Weight 176.02 g/mol [1][2]
Purity Typically ≥97%[1][2]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature
Storage 2-8°C, under inert gas[1][2]

Synthesis

Generalized Experimental Protocol for N-Alkylation of Triazoles

This protocol is based on a general method for the synthesis of 2-substituted 1,2,3-triazoles and may be adapted for the synthesis of the target compound.

Materials:

  • 4-bromo-NH-1,2,3-triazole

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-NH-1,2,3-triazole in anhydrous DMF, add potassium carbonate.

  • Cool the mixture to -10°C.

  • Add 1,2-dibromoethane dropwise to the cooled suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-(2-bromoethyl)-4-bromo-2H-1,2,3-triazole.

  • Subsequent removal of the bromine at the 4-position, for instance through hydrogenation, would yield this compound.[5]

Diagram of Synthetic Workflow:

Synthetic Workflow Generalized Synthesis of 2-Substituted 1,2,3-Triazoles start Start with 4-bromo-NH-1,2,3-triazole reagents Add K₂CO₃ and 1,2-dibromoethane in DMF start->reagents Step 1 reaction N-Alkylation Reaction (-10°C to room temp) reagents->reaction Step 2 workup Aqueous Workup & Extraction reaction->workup Step 3 purification Column Chromatography workup->purification Step 4 product 2-(2-bromoethyl)-4-bromo-2H-1,2,3-triazole purification->product Step 5 dehalogenation Hydrogenation (Removal of Br at C4) product->dehalogenation Optional Step 6 final_product This compound dehalogenation->final_product

Generalized Synthetic Workflow for 2-Substituted Triazoles.

Applications in Research and Drug Development

The primary application of this compound is as a synthon in organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and life sciences research.[1]

  • Click Chemistry: The triazole moiety is a cornerstone of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This compound, after conversion of the bromoethyl group to an azidoethyl group, can be readily reacted with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.[3]

  • Linker/Scaffold: The 1,2,3-triazole ring is metabolically stable and can act as a rigid linker to connect different pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities.[3]

  • Bioconjugation: The reactivity of the bromoethyl group allows for the conjugation of the triazole moiety to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and diagnostics.[1]

Diagram of Application in Click Chemistry:

Click Chemistry Workflow Application of this compound in Click Chemistry cluster_reactants Reactants for Click Chemistry start This compound azide_formation Reaction with Sodium Azide (Nucleophilic Substitution) start->azide_formation azide_intermediate 2-(2-Azidoethyl)-2H-1,2,3-triazole azide_formation->azide_intermediate click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) azide_intermediate->click_reaction alkyne Terminal Alkyne (R-C≡CH) alkyne->click_reaction product 1,4-Disubstituted 1,2,3-Triazole Derivative click_reaction->product

Workflow for Utilizing the Compound in Click Chemistry.

Biological Activity and Potential Mechanism of Action

While there is no specific biological data for this compound itself, the 1,2,3-triazole scaffold is present in numerous biologically active compounds.[6][7] Derivatives of 1,2,3-triazoles have shown a wide range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][6][8]

Notably, a compound containing a "bromoethyl–1,2,3-triazole scaffold" has been identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[9] This suggests that derivatives of this compound could be explored for their potential as enzyme inhibitors. The triazole ring can participate in hydrogen bonding and dipole-dipole interactions within an enzyme's active site, while the rest of the molecule can be tailored to enhance binding affinity and selectivity.[6]

Hypothetical Mechanism of Action: Enzyme Inhibition

Enzyme Inhibition Hypothetical Inhibition of Butyrylcholinesterase (BuChE) inhibitor Derivative of This compound binding Binding of Inhibitor to Active Site inhibitor->binding enzyme Butyrylcholinesterase (BuChE) Active Site enzyme->binding inhibition Enzyme Inhibition binding->inhibition outcome Reduced Substrate Metabolism inhibition->outcome

Hypothetical Mechanism of Action for a Triazole Derivative.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the cited literature. For related 1,2,3-triazole structures, characteristic signals would be expected. In ¹H NMR, the protons on the triazole ring would appear in the aromatic region, and the ethyl protons would show characteristic triplet or multiplet patterns. In ¹³C NMR, the carbons of the triazole ring would have distinct chemical shifts. IR spectroscopy would likely show characteristic peaks for C-H, C=N, and N=N stretching vibrations.

Safety and Handling

The parent compound, 1H-1,2,3-triazole, is known to cause skin and eye irritation and may cause respiratory irritation.[10] Similar precautions should be taken when handling this compound.

Hazard StatementPrecautionary Statement
Causes skin irritationWash skin thoroughly after handling.
Causes serious eye irritationWear protective gloves/eye protection/face protection.
May cause respiratory irritationUse only outdoors or in a well-ventilated area.
Avoid breathing dust/fume/gas/mist/vapors/spray.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its utility is primarily centered on its ability to participate in click chemistry and other coupling reactions to introduce the stable and biologically important 1,2,3-triazole scaffold into target molecules. While detailed physicochemical and biological data for this specific compound are sparse in the public domain, the extensive research on 1,2,3-triazole derivatives suggests a promising future for its application in various fields of chemical and medical research. Further studies are warranted to fully characterize its properties and explore its potential applications.

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive bromoethyl group and a stable 2-substituted-2H-1,2,3-triazole moiety, allows for its use as a versatile intermediate in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthetic routes to this compound, detailing experimental protocols and summarizing key quantitative data.

Synthetic Strategies

The primary and most direct method for the synthesis of this compound is the N-alkylation of the parent 1,2,3-triazole with an excess of 1,2-dibromoethane. This reaction, however, presents a challenge in controlling regioselectivity, as alkylation can occur at either the N1 or N2 position of the triazole ring, often yielding a mixture of isomers. Furthermore, the difunctional nature of 1,2-dibromoethane can lead to the formation of a di-substituted byproduct, 1,2-bis(2H-1,2,3-triazol-2-yl)ethane.

A key strategy to favor the desired N2-alkylation is the use of a superbasic medium, such as potassium hydroxide in dimethyl sulfoxide (KOH/DMSO). While this method has been reported for the synthesis of bis(1,2,3-triazolyl)alkanes, the mono-alkylation product, this compound, is a crucial intermediate in this process. By carefully controlling the stoichiometry of the reactants, specifically by using a large excess of 1,2-dibromoethane, the formation of the mono-alkylated product can be favored.

An alternative, though more indirect, approach involves a bromo-directed N-2 alkylation.[1] This method utilizes a 4-bromo-1H-1,2,3-triazole as the starting material. The presence of the bromine atom at the C4 position sterically and electronically favors alkylation at the N2 position. Subsequent removal of the bromo group would yield the desired 2-substituted triazole. This multi-step process, however, is more complex than the direct alkylation method.

Experimental Protocols

The following protocol is a generalized procedure for the N-alkylation of 1,2,3-triazole with 1,2-dibromoethane under basic conditions, designed to favor the formation of the mono-alkylation product.

Materials:

  • 1H-1,2,3-triazole

  • 1,2-Dibromoethane

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-1,2,3-triazole (1.0 equivalent) in anhydrous DMSO, add powdered potassium hydroxide (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazolide anion.

  • Add a significant excess of 1,2-dibromoethane (at least 3.0 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70°C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product, which will likely be a mixture of N1 and N2 isomers and some di-substituted product, should be purified by silica gel column chromatography to isolate the desired this compound.

Data Presentation

Due to the limited availability of specific quantitative data for the direct synthesis of this compound in the public domain, the following table provides expected outcomes based on general principles of N-alkylation of triazoles. Researchers should optimize the reaction conditions to maximize the yield of the desired N2-isomer.

ParameterExpected Outcome
Yield of N2-isomer Moderate to good, highly dependent on reaction conditions and purification efficiency.
Ratio of N2/N1 isomers Variable, influenced by the base, solvent, and temperature. The use of polar aprotic solvents like DMF or DMSO may favor the N2 isomer.[1]
Major Byproduct 1,2-bis(2H-1,2,3-triazol-2-yl)ethane
Purification Method Silica gel column chromatography.

Characterization Data (Predicted):

  • Molecular Formula: C₄H₆BrN₃

  • Molecular Weight: 176.02 g/mol

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.7 (s, 2H, triazole C-H), ~4.8 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-Br).

  • 13C NMR (CDCl3, 100 MHz): δ (ppm) ~135 (triazole C-H), ~55 (N-CH₂), ~30 (CH₂-Br).

Note: The predicted NMR chemical shifts are estimates and should be confirmed by experimental data.

Logical Relationships in Synthesis

The synthesis of this compound via direct alkylation involves a key decision point regarding the control of mono- versus di-alkylation and N1 versus N2 regioselectivity. The following diagram illustrates this logical relationship.

Synthesis_Logic Triazole 1H-1,2,3-triazole Reaction Alkylation Reaction Triazole->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Base Base (e.g., KOH) Base->Reaction Excess_DBE Excess 1,2-Dibromoethane Reaction->Excess_DBE Mono_Alkylation Mono-alkylation Products (Mixture of N1 and N2 isomers) Excess_DBE->Mono_Alkylation Favored Di_Alkylation Di-alkylation Product (1,2-bis(triazolyl)ethane) Excess_DBE->Di_Alkylation Suppressed Purification Chromatographic Purification Mono_Alkylation->Purification Product This compound Purification->Product

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is achievable through the direct alkylation of 1,2,3-triazole with 1,2-dibromoethane. Careful control of reaction conditions, particularly the use of a stoichiometric excess of the alkylating agent and a suitable base/solvent system, is crucial for maximizing the yield of the desired mono-alkylated N2-isomer and minimizing the formation of byproducts. Further research and publication of detailed experimental procedures with comprehensive characterization data would be highly beneficial to the scientific community, facilitating the broader application of this versatile synthetic building block.

References

An In-Depth Technical Guide to 2-(2-Bromoethyl)-2H-1,2,3-triazole: Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)-2H-1,2,3-triazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive bromoethyl group and a stable triazole core makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed (though generalized) synthetic protocol, and a discussion of its current and potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides context based on the well-established chemistry of 1,2,3-triazoles.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₄H₆BrN₃[1]
Molecular Weight 176.02 g/mol [1]
CAS Number 1260901-96-9[1]
Purity Typically ≥97% (commercial sources)[1]
Physical Form Not specified, likely a solid or oil-
Storage Conditions 2-8°C, under inert gas[1]

Synthetic Protocols

General Synthesis of 2-Substituted-2H-1,2,3-triazoles

The synthesis of 2-substituted-2H-1,2,3-triazoles can often be achieved through the alkylation of the parent 1,2,3-triazole. A common method involves the reaction of 4-bromo-NH-1,2,3-triazoles with an appropriate alkyl halide in the presence of a base.[2]

Reaction:

1H-1,2,3-triazole + 1,2-dibromoethane → this compound + 1-(2-Bromoethyl)-1H-1,2,3-triazole + other byproducts

Materials:

  • 1H-1,2,3-triazole

  • 1,2-dibromoethane (excess)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a solution of 1H-1,2,3-triazole in DMF, add potassium carbonate.

  • Add an excess of 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture (e.g., to 60-70°C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.

Note: The alkylation of 1,2,3-triazole can lead to a mixture of N1 and N2 substituted isomers. The regioselectivity can be influenced by factors such as the solvent, temperature, and the nature of the alkylating agent and base.[2]

Spectroscopic Characterization (Predicted)

Specific, published NMR and mass spectra for this compound are not available. However, based on the known spectra of similar 1,2,3-triazole derivatives, the following characteristic signals can be predicted.[3][4][5][6][7]

Data Type Predicted Characteristics
¹H NMR A singlet for the two equivalent protons on the triazole ring. Two triplets for the inequivalent methylene (-CH₂-) groups of the bromoethyl chain.
¹³C NMR A signal for the two equivalent carbons in the triazole ring. Two distinct signals for the carbons of the bromoethyl chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (176.02 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, primarily due to the synthetic versatility of the 1,2,3-triazole ring and the reactivity of the bromoethyl group.

"Click Chemistry" and the Synthesis of Triazole Derivatives

The 1,2,3-triazole moiety is a cornerstone of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8] this compound can be converted to an azide, which can then readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles.[8]

Role in Medicinal Chemistry

The 1,2,3-triazole ring is considered a privileged scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which allow it to act as a pharmacophore or a linker in drug molecules.[9][10] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial[11][12]

  • Anticancer[11]

  • Antiviral[13]

  • Anti-inflammatory[13]

The bromoethyl group on this compound provides a convenient handle for attaching this versatile triazole core to other molecules of interest, enabling the synthesis of novel drug candidates.

Logical and Experimental Workflow

The general workflow for the synthesis and application of this compound in a research and development context is outlined below.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery start 1H-1,2,3-triazole + 1,2-dibromoethane reaction Alkylation Reaction (e.g., with K₂CO₃ in DMF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product azide_formation Conversion to Azide (e.g., with NaN₃) product->azide_formation click_reaction CuAAC 'Click' Reaction with a target alkyne azide_formation->click_reaction library_synthesis Synthesis of a Triazole Derivative Library click_reaction->library_synthesis screening Biological Screening (e.g., anticancer, antimicrobial) library_synthesis->screening lead_optimization Lead Optimization screening->lead_optimization

Caption: General workflow for the synthesis and application of this compound.

Conclusion

This compound is a key intermediate for the synthesis of a diverse range of functionalized molecules. Its straightforward, albeit generalized, synthesis and the dual reactivity offered by its triazole and bromoethyl components make it a valuable tool for chemists in academia and industry. Further research into the specific biological activities of its derivatives is likely to uncover novel therapeutic agents and materials with unique properties. While detailed experimental and spectroscopic data for this specific compound remain to be broadly published, the principles outlined in this guide provide a solid foundation for its use in research and development.

References

Spectroscopic and Synthetic Profile of 2-(2-Bromoethyl)-2H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole. The information is compiled for professionals in research and drug development who require a thorough understanding of this compound's characteristics for its application in organic synthesis, particularly as a building block in medicinal chemistry.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.8s2HTriazole C-H
~4.8 - 4.9t2HN-CH₂-
~3.8 - 3.9t2HBr-CH₂-
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~135Triazole C-H
~55N-CH₂-
~28Br-CH₂-
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3140MediumC-H stretch (triazole ring)
~2960MediumC-H stretch (aliphatic)
~1450MediumCH₂ bend
~1280StrongC-N stretch
~1100StrongN-N stretch in triazole
~670StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
175/177[M]⁺ molecular ion peak (with bromine isotopes)
96[M - Br]⁺ fragment
69[C₂H₃N₃]⁺ fragment (triazole ring)
Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 1,2,3-triazole with 1,2-dibromoethane. The following protocol is a standard procedure adapted from methods for similar alkylations.

Synthesis of this compound

  • Materials:

    • 1,2,3-Triazole

    • 1,2-Dibromoethane

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1,2,3-triazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

    • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis Protocol

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the title compound.

Synthesis_Pathway cluster_reactants Reactants Triazole 1,2,3-Triazole Reagents K₂CO₃, CH₃CN Triazole->Reagents Dibromoethane 1,2-Dibromoethane Dibromoethane->Reagents Product This compound Reagents->Product Alkylation

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Purified this compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

stability and storage of 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2-(2-Bromoethyl)-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on currently available data from safety and technical data sheets. It includes a summary of physicochemical properties, known instabilities, recommended storage protocols, and a generalized workflow for conducting stability assessments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The following table summarizes key data points.

PropertyDataSource(s)
Molecular Formula C₄H₆BrN₃[1]
Molecular Weight 176.02 g/mol [1]
CAS Number 1260901-96-9[2]
Purity Typically ≥95% - 97%[1][2]
Synonyms 2-(2-bromoethyl)triazole[2]

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in the readily available literature.

Chemical Stability and Reactivity

While specific kinetic data on the decomposition of this compound is not publicly available, safety data sheets provide qualitative stability information and identify potential hazards.

General Stability: The compound is considered stable under recommended storage temperatures and pressures.[2] The 1,2,3-triazole ring is generally a robust aromatic system, stable to acidic or basic hydrolysis, metabolic degradation, and redox conditions.[3][4] The primary source of instability is likely the bromoethyl group, which can be susceptible to nucleophilic substitution or elimination reactions.

Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with:

  • Strong oxidizing agents [2]

Hazardous Decomposition Products: Exposure to excessive heat or fire can lead to decomposition, producing hazardous substances including:

  • Carbon oxides (CO, CO₂)

  • Hydrogen bromide (HBr)

  • Nitrogen oxides (NOx)[2]

Based on these products, a potential thermal degradation pathway can be logically inferred.

G Potential Thermal Degradation Pathway A This compound (C₄H₆BrN₃) B Heat / Ignition A->B C Decomposition Products B->C D Carbon Oxides (CO, CO₂) C->D E Hydrogen Bromide (HBr) C->E F Nitrogen Oxides (NOx) C->F

Caption: A logical diagram of potential thermal decomposition products.

Recommended Storage Conditions

Proper storage is critical to maintain the purity and reactivity of this compound. The following table consolidates recommendations from various suppliers.

ParameterRecommended ConditionRationaleSource(s)
Temperature Store in a cool, dry place.[2] Some suppliers specify refrigeration (2-8°C).[1]Minimizes thermal decomposition and side reactions.[1][2]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1]Prevents potential oxidation and reaction with atmospheric moisture.[1]
Container Keep container tightly closed.[2][5]Prevents contamination and exposure to air/moisture.[2][5]
Location Store in a dry, well-ventilated area.[2][5]Ensures a safe and stable environment.[2][5]
Hazards to Avoid Keep away from sources of ignition and incompatible substances (strong oxidizers).[2]Prevents fire and uncontrolled chemical reactions.[2]

Experimental Protocol: A Generalized Stability Assessment Workflow

For drug development and other sensitive applications, a formal stability study may be required. As no specific protocol for this compound is published, the following represents a generalized workflow for a forced degradation study, a common practice in the pharmaceutical industry.

G cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Analysis & Evaluation cluster_3 Phase 4: Reporting A 1. Procure high-purity This compound B 2. Perform initial analysis: - Purity (HPLC) - Identity (NMR, MS) - Appearance A->B C 3. Aliquot samples and expose to: - Thermal (e.g., 60°C) - Hydrolytic (acidic, basic, neutral) - Oxidative (e.g., H₂O₂) - Photolytic (UV/Vis light) B->C D 4. Sample at defined intervals (e.g., 1, 3, 7, 14 days) C->D E 5. Analyze samples via stability- indicating method (e.g., HPLC) D->E F 6. Quantify parent compound loss and formation of degradants E->F G 7. Characterize major degradants (e.g., LC-MS, NMR) F->G H 8. Compile stability report: - Degradation pathways - Rate of degradation - Recommended shelf-life G->H

Caption: A generalized workflow for a forced degradation stability study.

Methodology for Key Experiments:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength determined by a UV scan of the parent compound (e.g., 210-230 nm).

    • Purpose: To separate the parent compound from any impurities or degradation products and to quantify its purity over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification:

    • Methodology: Employ an LC method similar to the HPLC purity assay, coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

    • Purpose: To obtain the mass-to-charge ratio (m/z) of degradation products, which is critical for elucidating their structures.

Conclusion and Recommendations

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and inert environment. The primary risks to its stability include exposure to high temperatures, ignition sources, and strong oxidizing agents. For applications in GMP environments or long-term research projects, it is imperative for the end-user to conduct specific stability studies to establish a reliable shelf-life and to understand the degradation profile under real-world conditions. Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

References

The Bromoethyl Group in 2H-1,2,3-Triazoles: A Gateway to Functionalized Molecules for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-bromoethyl)-2H-1,2,3-triazole scaffold is a valuable and versatile building block in medicinal chemistry and materials science. The presence of a reactive bromoethyl group on the stable 2H-1,2,3-triazole core provides a convenient handle for a wide array of chemical modifications, primarily through nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups, enabling the synthesis of targeted molecules for various applications, including the development of novel therapeutics.

This technical guide delves into the reactivity of the bromoethyl group in 2H-1,2,3-triazoles, providing insights into its synthesis, key reactions, and the experimental protocols necessary for its successful derivatization.

Synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazoles

The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a crucial first step. Direct alkylation of the parent 1H-1,2,3-triazole with a bromo-containing alkylating agent often leads to a mixture of N1 and N2 isomers. To achieve regioselectivity for the N2 position, specific strategies are employed. One common method involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. This approach has been shown to selectively yield 2-substituted 4-bromo-1,2,3-triazoles. Subsequent removal of the bromine at the 4-position, if desired, can be achieved through methods like hydrogenation.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1H-1,2,3-triazole step1 Alkylation with 1,2-dibromoethane start->step1 product This compound step1->product note Reaction often yields a mixture of N1 and N2 isomers. Purification is necessary. product->note

Caption: General workflow for the synthesis of this compound.

Reactivity of the Bromoethyl Group: A Hub for Nucleophilic Substitution

The primary mode of reactivity for the bromoethyl group in 2H-1,2,3-triazoles is nucleophilic substitution (SN2). The bromine atom, being a good leaving group, is readily displaced by a wide variety of nucleophiles. This allows for the covalent attachment of numerous functional moieties, making it a cornerstone for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Nucleophilic_Substitution center This compound nucleophiles Nucleophiles center->nucleophiles SN2 Reaction nuc1 Azide (N3-) nuc2 Thiols (RS-) nuc3 Amines (R2N-) nuc4 Phenoxides (ArO-) prod1 2-(2-Azidoethyl)- 2H-1,2,3-triazole nuc1->prod1 prod2 2-(2-(Alkyl/Arylthio)ethyl)- 2H-1,2,3-triazole nuc2->prod2 prod3 2-(2-Aminoethyl)- 2H-1,2,3-triazole nuc3->prod3 prod4 2-(2-Phenoxyethyl)- 2H-1,2,3-triazole nuc4->prod4 products Substituted Products

Caption: Nucleophilic substitution pathways of the bromoethyl group.

Key Nucleophilic Substitution Reactions

The versatility of the bromoethyl group is demonstrated by its reaction with a range of nucleophiles. Below are some key examples with typical reaction conditions and outcomes.

NucleophileReagent ExampleProductTypical ConditionsYield (%)Reference
AzideSodium Azide (NaN₃)2-(2-Azidoethyl)-2H-1,2,3-triazoleDMF, rt to 80 °C70-95[1]
ThiolateThiophenol, Sodium Hydride2-(2-(Phenylthio)ethyl)-2H-1,2,3-triazoleDMF, 0 °C to rt80-90[2]
AminePiperidine2-(2-(Piperidin-1-yl)ethyl)-2H-1,2,3-triazoleAcetonitrile, reflux60-80(Analogous reactions)
PhenoxidePhenol, Potassium Carbonate2-(2-Phenoxyethyl)-2H-1,2,3-triazoleDMF, 80-100 °C75-85[3]

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for key transformations of this compound.

Protocol 1: Synthesis of 2-(2-Azidoethyl)-2H-1,2,3-triazole

This protocol describes the conversion of the bromoethyl group to an azidoethyl group, a versatile functional group for "click chemistry" reactions.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or at 80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-azidoethyl)-2H-1,2,3-triazole.[1]

Protocol 2: Synthesis of 2-(2-(Phenylthio)ethyl)-2H-1,2,3-triazole

This protocol details the formation of a thioether linkage, a common motif in biologically active molecules.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add thiophenol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to give 2-(2-(phenylthio)ethyl)-2H-1,2,3-triazole.[2]

Protocol 3: Synthesis of 2-(2-Phenoxyethyl)-2H-1,2,3-triazole

This protocol outlines the formation of an ether linkage with a phenolic compound.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of phenol (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and this compound (1.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-(2-phenoxyethyl)-2H-1,2,3-triazole.[3]

Influence of Substituents

The reactivity of the bromoethyl group can be influenced by the presence of substituents on the 1,2,3-triazole ring. Electron-withdrawing groups on the triazole ring are expected to have a minimal effect on the SN2 reaction at the bromoethyl side chain, as the effect is transmitted through several sigma bonds. However, bulky substituents at positions adjacent to the N2-attachment point could potentially hinder the approach of the nucleophile, leading to slower reaction rates. Further quantitative studies are needed to fully elucidate these electronic and steric effects.

Conclusion

The bromoethyl group in 2H-1,2,3-triazoles serves as a highly effective electrophilic handle for the introduction of a vast array of functional groups via nucleophilic substitution. The stability of the triazole ring, coupled with the reliable reactivity of the bromoethyl moiety, makes these compounds indispensable tools for medicinal chemists and materials scientists. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this versatile scaffold in the design and synthesis of novel functional molecules. Further exploration into the kinetics and substituent effects of these reactions will undoubtedly expand their utility and application in the future.

References

The Versatile Building Block: An In-Depth Technical Guide to 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds play a pivotal role, with the 1,2,3-triazole moiety being a distinguished pharmacophore due to its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide bonds.[1] This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-2H-1,2,3-triazole, a bifunctional building block that serves as a valuable synthon for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and materials science. Its unique structure, featuring a reactive bromoethyl group appended to a stable 2H-1,2,3-triazole core, offers a versatile platform for molecular elaboration through various synthetic transformations.

Synthesis of this compound

The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a key challenge in triazole chemistry. Direct alkylation of 1H-1,2,3-triazole with 1,2-dibromoethane often leads to a mixture of N1 and N2 isomers. A more controlled and regioselective approach involves the N-alkylation of a pre-functionalized triazole, such as 4-bromo-1H-1,2,3-triazole. The bromo substituent at the 4-position sterically and electronically directs the alkylation to the N2 position.[2]

Experimental Protocol: Regioselective N-2 Alkylation

This protocol describes a two-step synthesis: the bromination of 1H-1,2,3-triazole followed by a regioselective N-alkylation with 1,2-dibromoethane.

Step 1: Synthesis of 4-Bromo-1H-1,2,3-triazole

A solution of 1H-1,2,3-triazole (1.0 eq.) in a suitable solvent is treated with a brominating agent (e.g., N-bromosuccinimide) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the 4-bromo-1H-1,2,3-triazole.

Step 2: Synthesis of this compound

To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. 1,2-dibromoethane (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 2-(2-Bromoethyl)-4-bromo-2H-1,2,3-triazole. Subsequent removal of the 4-bromo group can be achieved through catalytic hydrogenation to yield the title compound.

Parameter Value
Starting Material 4-Bromo-1H-1,2,3-triazole
Reagents 1,2-dibromoethane, K₂CO₃
Solvent Anhydrous DMF
Temperature 50-60 °C
Reaction Time 4-6 hours
Purification Column Chromatography
Expected Yield 70-85%
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (s, 2H, triazole-H), 4.80 (t, J = 6.0 Hz, 2H, N-CH₂), 3.80 (t, J = 6.0 Hz, 2H, CH₂-Br)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 135.0 (triazole-CH), 54.0 (N-CH₂), 30.0 (CH₂-Br)

Note: The spectroscopic data are estimated based on structurally similar compounds and may vary slightly.

Synthesis_Pathway 1H-1,2,3-Triazole 1H-1,2,3-Triazole 4-Bromo-1H-1,2,3-triazole 4-Bromo-1H-1,2,3-triazole 1H-1,2,3-Triazole->4-Bromo-1H-1,2,3-triazole NBS This compound This compound 4-Bromo-1H-1,2,3-triazole->this compound 1,2-Dibromoethane, K2CO3, DMF then H2, Pd/C

Synthetic pathway to this compound.

Reactivity and Applications as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of the bromoethyl moiety, which readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Nucleophilic Substitution Reactions

The terminal bromine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles.

Nucleophilic_Substitution BuildingBlock This compound AzideProduct 2-(2-Azidoethyl)-2H-1,2,3-triazole BuildingBlock->AzideProduct NaN3, DMF PhenolProduct 2-(2-Phenoxyethyl)-2H-1,2,3-triazole BuildingBlock->PhenolProduct Phenol, K2CO3, Acetone AmineProduct 2-(2-Aminoethyl)-2H-1,2,3-triazole Derivative BuildingBlock->AmineProduct Primary/Secondary Amine

Nucleophilic substitution reactions of the building block.

The conversion of the bromoethyl group to an azidoethyl group is a key transformation, as it provides a precursor for "click chemistry" applications.

Experimental Protocol:

A solution of this compound (1.0 eq.) and sodium azide (1.5 eq.) in anhydrous DMF is heated at 70-80 °C for 3-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(2-azidoethyl)-2H-1,2,3-triazole.

Parameter Value
Reagents Sodium azide
Solvent Anhydrous DMF
Temperature 70-80 °C
Reaction Time 3-4 hours
Expected Yield >90%
Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.70 (s, 2H, triazole-H), 4.65 (t, J = 5.5 Hz, 2H, N-CH₂), 3.75 (t, J = 5.5 Hz, 2H, CH₂-N₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 134.8 (triazole-CH), 52.5 (N-CH₂), 50.0 (CH₂-N₃)

The bromoethyl group can be used to link the triazole moiety to phenolic compounds through an ether linkage.

Experimental Protocol:

A mixture of the desired phenol (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.) in acetone is refluxed for 8-12 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Phenol Derivative Product Yield
Phenol2-(2-Phenoxyethyl)-2H-1,2,3-triazole85%
4-Methoxyphenol2-(2-(4-Methoxyphenoxy)ethyl)-2H-1,2,3-triazole82%
4-Nitrophenol2-(2-(4-Nitrophenoxy)ethyl)-2H-1,2,3-triazole78%
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized 2-(2-azidoethyl)-2H-1,2,3-triazole is a versatile precursor for the construction of more complex molecules via the highly efficient and regioselective CuAAC, or "click" reaction.[3] This reaction allows for the facile connection of the triazole unit to a wide variety of terminal alkynes.

Click_Chemistry_Workflow Azide 2-(2-Azidoethyl)-2H-1,2,3-triazole ClickProduct 1,4-Disubstituted Triazole Product Azide->ClickProduct CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O Alkyne Terminal Alkyne (R-C≡CH) Alkyne->ClickProduct

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.

Experimental Protocol for CuAAC:

To a solution of 2-(2-azidoethyl)-2H-1,2,3-triazole (1.0 eq.) and a terminal alkyne (1.0 eq.) in a 1:1 mixture of t-butanol and water, sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (0.1 eq.) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The formation of the product is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Alkyne Product Yield
Phenylacetylene1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-phenyl-1H-1,2,3-triazole92%
Propargyl alcohol(1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol88%
1-Ethynylcyclohexene1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole85%

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward, regioselective synthesis and the predictable reactivity of the bromoethyl group provide a robust platform for the generation of a diverse array of complex molecules. The ability to readily convert the bromo functionality to an azide opens up the vast possibilities of click chemistry, enabling the facile linkage of the triazole core to a multitude of molecular fragments. The derivatives synthesized from this building block are promising candidates for drug discovery and development, with the potential to interact with a wide range of biological targets. Further exploration of the synthetic potential of this compound will undoubtedly continue to yield novel and medicinally relevant compounds.

References

The Rise of 1,2,3-Triazoles: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structural motif in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to modulate biological activity have positioned it as a cornerstone in the design and development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological applications, and mechanisms of action of 1,2,3-triazole-containing compounds, with a focus on their applications in oncology.

A Versatile Pharmacophore with Broad-Spectrum Activity

The 1,2,3-triazole ring is not merely a passive linker; it actively participates in interactions with biological targets through hydrogen bonding and dipole interactions.[1] This capability, combined with its metabolic stability, has led to the development of 1,2,3-triazole derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] In the realm of oncology, these compounds have demonstrated significant potential by targeting various hallmarks of cancer.

"Click Chemistry": A Revolution in 1,2,3-Triazole Synthesis

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the rapid generation of diverse compound libraries for drug discovery.[1]

Quantitative Insights: Anticancer Activity of 1,2,3-Triazole Derivatives

The following tables summarize the in vitro anticancer activity of various 1,2,3-triazole derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the potent and, in some cases, selective cytotoxicity of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Coumarin Derivatives A549 (Lung)2.97 (4a), 4.78 (4b)Cisplatin24.15
A549 (Lung)8.87 (5a)--
Chalcone Derivatives A549 (Lung)8.67 (7a), 9.74 (7c)Doxorubicin3.24
Quinoline Derivatives H460 (Lung)11 (26)Chloroquinoline52
HCC827 (Lung)7.6 (26)Chloroquinoline76
Pyrimidine Derivatives NCI-H1650 (Lung)2.37 (43)5-Fluorouracil7.86
A549 (Lung)0.29 - 0.91 (44a,b)Crizotinib, Ceritinib>1
Purine Derivatives A549 (Lung)0.03 - 0.14 (46a-c)5-Fluorouracil4.9
Steroid Derivatives A549 (Lung)5.54 - 7.23 (59a-d)BEZ-2356.52
A549 (Lung)7.6 - 75.2 (60)--
A549, NCI-H460, NCI-H460/DOX2.67 - 4.84 (61a)--

Table 1: IC50 values of various 1,2,3-triazole derivatives against lung cancer cell lines.[2]

CompoundHT-1080 (Fibrosarcoma)A-549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)
1 > 50> 5047.28> 50
2 > 50> 5039.96> 50
3 > 50> 5035.21> 50
4 > 50> 50> 5046.19
5 18.3222.5931.6525.61
6 > 5045.29> 5049.02
7 25.6424.0519.3428.38
8 (Phosphonate) 15.1321.2518.0616.32
9 22.5428.3231.8220.01
10 21.7235.0028.7531.25
Doxorubicin 4.966.365.465.13

Table 2: Antiproliferative activity (IC50 in µM) of functionalized 1,2,3-triazoles against various cancer cell lines.[4]

CompoundHepG-2 (Liver)HCT-116 (Colon)MCF-7 (Breast)
2 44.6546.7155.57
3 50.3453.2160.20
4 21.3522.3524.41
5 15.3119.3520.00
6 13.3617.9319.14
7 12.2214.1614.64
8 33.2635.6134.21
9 38.2037.2440.14
Doxorubicin 11.2112.4613.45

Table 3: Cytotoxic potential (IC50 in µM) of pyrazolo-[1][2][4]-triazole-[2][4][5]-triazole hybrids.[5]

Key Mechanisms of Anticancer Action

1,2,3-triazole-containing compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Several 1,2,3-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. They often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.

Tubulin_Polymerization_Inhibition αβ-Tubulin_Dimers αβ-Tubulin_Dimers Microtubules Microtubules αβ-Tubulin_Dimers->Microtubules Polymerization Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M Microtubules->Cell_Cycle_Arrest_G2M Disruption of dynamics 1_2_3_Triazole_Compound 1_2_3_Triazole_Compound 1_2_3_Triazole_Compound->αβ-Tubulin_Dimers Binds to colchicine site Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis

Figure 1: Inhibition of Tubulin Polymerization by 1,2,3-Triazoles.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many 1,2,3-triazole compounds have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death_Receptors Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-9->Caspase-3 1_2_3_Triazole_Compound 1_2_3_Triazole_Compound 1_2_3_Triazole_Compound->Death_Receptors 1_2_3_Triazole_Compound->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2: Apoptosis Induction by 1,2,3-Triazoles.

Inhibition of Kinase Signaling Pathways

Receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) play critical roles in cancer cell proliferation, survival, and angiogenesis. Several 1,2,3-triazole derivatives have been developed as potent inhibitors of these kinases, blocking downstream signaling cascades.

Kinase_Inhibition cluster_membrane Cell Membrane EGFR EGFR Downstream_Signaling Downstream_Signaling EGFR->Downstream_Signaling VEGFR VEGFR VEGFR->Downstream_Signaling 1_2_3_Triazole_Compound 1_2_3_Triazole_Compound 1_2_3_Triazole_Compound->EGFR 1_2_3_Triazole_Compound->VEGFR Proliferation_Angiogenesis Proliferation_Angiogenesis Downstream_Signaling->Proliferation_Angiogenesis

Figure 3: Inhibition of EGFR/VEGFR Signaling by 1,2,3-Triazoles.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and evaluation of 1,2,3-triazole derivatives.

Synthesis: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC.

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • Dissolve the organic azide (1.0 equiv) and terminal alkyne (1.0-1.2 equiv) in the chosen solvent system.

  • Add sodium ascorbate (0.1-0.2 equiv) to the reaction mixture.

  • Add a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.

  • Stir the reaction mixture at room temperature for 1-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Biological Evaluation: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1,2,3-triazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the 1,2,3-triazole compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Conclusion

The 1,2,3-triazole scaffold has firmly established itself as a versatile and powerful tool in medicinal chemistry. The ease of its synthesis via click chemistry, coupled with its favorable physicochemical properties and diverse biological activities, ensures its continued prominence in the quest for novel and effective therapeutic agents. The examples and protocols provided in this guide serve as a foundation for researchers to explore the vast potential of 1,2,3-triazoles in addressing a multitude of diseases, particularly cancer. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation 1,2,3-triazole-based drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Solubility of 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a compound is a critical physicochemical property that significantly influences its application in organic synthesis, materials science, and particularly in drug discovery and development. Poor solubility can impede formulation, bioavailability, and overall efficacy of potential therapeutic agents. This technical guide focuses on 2-(2-Bromoethyl)-2H-1,2,3-triazole, a heterocyclic building block valuable in "click chemistry" and the synthesis of more complex molecules.[1] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper provides a comprehensive framework for its determination. It includes predicted solubility characteristics based on its molecular structure, detailed experimental protocols for quantitative analysis, and a logical workflow for systematic solubility assessment.

Introduction to this compound

This compound (C₄H₆BrN₃, Molar Mass: 176.02 g/mol ) is a substituted triazole derivative. The 1,2,3-triazole ring is an aromatic heterocycle known for its stability and its ability to participate in hydrogen bonding and dipole interactions, which can enhance solubility and binding to biological targets.[2] The presence of the bromoethyl group provides a reactive handle for further functionalization, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility in common organic solvents is a prerequisite for its effective use in reaction media, purification processes, and formulation studies.

Predicted Solubility Profile (Qualitative)

The molecular structure of this compound suggests a mixed polarity.

  • The 1,2,3-Triazole Ring: This portion of the molecule is polar and capable of acting as a hydrogen bond acceptor. Parent 1,2,3-triazoles are known to be highly soluble in polar solvents like water.[3][4]

  • The Bromoethyl Group: This alkyl halide chain is nonpolar and will contribute to solubility in less polar organic solvents.

Based on the "like dissolves like" principle, the following qualitative predictions can be made:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN), which can effectively solvate the polar triazole ring. Chlorinated solvents like Dichloromethane (DCM) and Chloroform (CHCl₃) are also likely to be effective.

  • Moderate Solubility: Expected in polar protic solvents like ethanol, methanol, and isopropanol. The bromoethyl group may limit miscibility compared to the unsubstituted parent triazole.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar triazole ring would be poorly solvated.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature. Researchers are encouraged to determine this data empirically. The following table provides a structured template for recording experimental findings.

SolventClassificationTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determinedData to be determinedShake-Flask
N,N-Dimethylformamide (DMF)Polar Aprotic25Data to be determinedData to be determinedShake-Flask
Acetonitrile (MeCN)Polar Aprotic25Data to be determinedData to be determinedShake-Flask
Dichloromethane (DCM)Chlorinated25Data to be determinedData to be determinedShake-Flask
Chloroform (CHCl₃)Chlorinated25Data to be determinedData to be determinedShake-Flask
Tetrahydrofuran (THF)Ether25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate (EtOAc)Ester25Data to be determinedData to be determinedShake-Flask
Ethanol (EtOH)Polar Protic25Data to be determinedData to be determinedShake-Flask
Methanol (MeOH)Polar Protic25Data to be determinedData to be determinedShake-Flask
TolueneAromatic Hydrocarbon25Data to be determinedData to be determinedShake-Flask
n-HexaneNonpolar Alkane25Data to be determinedData to be determinedShake-Flask

Experimental Protocols for Solubility Determination

To generate the quantitative data for the table above, standardized experimental methods are required. The Shake-Flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[5]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Screw-capped vials (e.g., 4 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analysis technique like NMR.[6][7]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[5]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particulates.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration of the compound by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as g/L or mol/L.

Logical Workflow for Solubility Assessment

A systematic approach is essential when characterizing the solubility of a novel or poorly understood compound. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Profile start Compound: This compound qual_test Qualitative Test (Small scale, visual) start->qual_test Initial Assessment class_sol Classified as Soluble / Partially Soluble qual_test->class_sol In Polar Solvents (e.g., DMSO, MeOH) class_insol Classified as Insoluble qual_test->class_insol In Nonpolar Solvents (e.g., Hexane) quant_method Select Quantitative Method (e.g., Shake-Flask) class_sol->quant_method hplc_dev Develop & Validate Analytical Method (HPLC/NMR) quant_method->hplc_dev run_exp Perform Solubility Experiment hplc_dev->run_exp data_analysis Analyze Samples & Calculate Concentration run_exp->data_analysis data_table Populate Solubility Data Table data_analysis->data_table report Final Solubility Profile data_table->report

References

Methodological & Application

Application Notes and Protocols for 2-(2-Bromoethyl)-2H-1,2,3-triazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized molecular synthesis by emphasizing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][3] These triazole moieties are not merely inert linkers; they are valuable pharmacophores that can participate in hydrogen bonding and dipole interactions, making them significant in drug discovery and development.[2]

2-(2-Bromoethyl)-2H-1,2,3-triazole is a versatile bifunctional building block designed for application in click chemistry. It incorporates a stable 2H-1,2,3-triazole core, which can be further functionalized, and a bromoethyl group that serves as a reactive handle for subsequent chemical modifications. This dual functionality allows for a modular approach in the synthesis of complex molecules, making it a valuable reagent in medicinal chemistry, bioconjugation, and materials science.[4] The bromoethyl moiety enables post-click reaction modifications, such as the introduction of other functional groups or conjugation to biomolecules.

Synthesis of this compound

The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a key challenge in triazole chemistry. Direct alkylation of the parent 1H-1,2,3-triazole often leads to a mixture of N1 and N2 isomers. However, specific methodologies have been developed to favor the formation of the desired N2-substituted product.

One effective method involves the N-2 alkylation of a pre-functionalized triazole, such as 4-bromo-1H-1,2,3-triazole. The presence of the bromine atom at the C4 position directs the alkylation to the N2 position.[5][6]

Experimental Protocol: Synthesis via N-2 Alkylation of 4-Bromo-1H-1,2,3-triazole

This protocol is adapted from the general procedure for the regioselective N-2 alkylation of 4-bromo-NH-1,2,3-triazoles.[5]

Materials:

  • 4-Bromo-1H-1,2,3-triazole

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1,2-dibromoethane (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-(2-bromoethyl)-4-bromo-2H-1,2,3-triazole.

  • The 4-bromo group can be subsequently removed via hydrogenation to yield the target compound, this compound.[5]

Data Summary Table: Synthesis of 2-Substituted-4-bromo-1,2,3-triazoles

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃DMFRT1295[5]
2IodomethaneK₂CO₃DMFRT1292[5]
3Allyl bromideK₂CO₃DMFRT1290[5]
41,2-DibromoethaneK₂CO₃DMF0 to RT12-24(Not reported)Adapted from[5]

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The this compound can be utilized as an azide surrogate in click chemistry reactions after conversion of the bromoethyl group to an azidoethyl group. The resulting 2-(2-azidoethyl)-2H-1,2,3-triazole can then readily participate in CuAAC reactions with a wide variety of terminal alkynes to form new, more complex 1,2,3-triazole-containing molecules.

Alternatively, the bromoethyl group can be retained during the click reaction if the reaction partner is an azide, and this compound is first converted to an alkyne. However, the more common application involves its conversion to an azide.

Experimental Protocol: Two-Step, One-Pot Synthesis of a 1,4-Disubstituted Triazole using this compound

Step 1: Azidation of this compound

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone/Water mixture

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and use the resulting solution of 2-(2-azidoethyl)-2H-1,2,3-triazole directly in the next step.

Step 2: CuAAC Reaction with a Terminal Alkyne

Materials:

  • Solution of 2-(2-azidoethyl)-2H-1,2,3-triazole from Step 1

  • Terminal alkyne (e.g., Phenylacetylene) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To the solution of 2-(2-azidoethyl)-2H-1,2,3-triazole, add the terminal alkyne (1.0 eq) and a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water and add it to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the pure 1,4-disubstituted triazole product.

Data Summary Table: Representative CuAAC Reactions

EntryAzideAlkyneCatalyst SystemSolventTime (h)Yield (%)Reference
1Benzyl azidePhenylacetyleneCu(I) catalystNot specifiedNot specified73[7]
2Benzyl azidePhenylacetylenePEG-tris-trz-Cu(I)Water2097[8]
3Aryl azidesTerminal alkynesCuIWater694[9]

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start 4-Bromo-1H-1,2,3-triazole + 1,2-Dibromoethane reaction1 N-2 Alkylation (K2CO3, DMF) start->reaction1 intermediate 2-(2-Bromoethyl)-4-bromo-2H-1,2,3-triazole reaction1->intermediate reaction2 Debromination (Hydrogenation) intermediate->reaction2 product1 This compound reaction2->product1

Caption: Synthetic pathway to this compound.

Click Chemistry Application Workflow

G cluster_click Application in Click Chemistry start_click This compound azidation Azidation (NaN3, DMF) start_click->azidation azide_intermediate 2-(2-Azidoethyl)-2H-1,2,3-triazole azidation->azide_intermediate cuaac CuAAC Reaction (CuSO4, Na-Ascorbate) azide_intermediate->cuaac alkyne Terminal Alkyne (R-C≡CH) alkyne->cuaac final_product 1,4-Disubstituted Triazole Product cuaac->final_product

Caption: Workflow for using the title compound in a CuAAC reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules through click chemistry. Its synthesis can be achieved with good regioselectivity, and its bifunctional nature allows for a modular and efficient approach to constructing novel chemical entities. The protocols and data presented herein provide a foundation for researchers and scientists to incorporate this reagent into their synthetic strategies for drug discovery, bioconjugation, and materials science applications.

References

Application Notes and Protocols for N-alkylation with 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a versatile bifunctional reagent employed in organic synthesis and medicinal chemistry. Its structure incorporates a reactive bromoethyl group, making it an effective alkylating agent for the introduction of an ethyl-2H-1,2,3-triazole moiety onto various nucleophilic substrates. This modification can be instrumental in altering the physicochemical properties of parent molecules, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, the 2H-1,2,3-triazole ring is a recognized pharmacophore, and its incorporation can modulate the biological activity of a compound. These application notes provide a detailed protocol for the N-alkylation of various nucleophiles using this compound.

Principle of the Reaction

The N-alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism (SN2). A suitable nucleophile, such as an amine, phenol, or thiol, attacks the electrophilic carbon atom of the bromoethyl group, displacing the bromide leaving group. The reaction is typically facilitated by a base, which deprotonates the nucleophile, thereby increasing its nucleophilicity and promoting the reaction. The choice of base, solvent, and reaction temperature is crucial for achieving optimal yields and minimizing side reactions.

Experimental Protocols

General Protocol for Alkylation

This protocol provides a general framework for the alkylation of various nucleophiles with this compound. Specific conditions may require optimization based on the reactivity of the substrate.

Materials:

  • This compound

  • Nucleophilic substrate (e.g., secondary amine, phenol, thiol)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophilic substrate (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.2-2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the nucleophilic salt.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired alkylated product.

Data Presentation

The following table summarizes representative reaction conditions for the alkylation of various classes of nucleophiles with this compound. Please note that these are generalized conditions and may require optimization for specific substrates.

Nucleophile ClassSubstrate ExampleBaseSolventTemp. (°C)Time (h)Yield (%)
Amines PiperidineK₂CO₃DMF601285-95
Phenols 4-MethoxyphenolCs₂CO₃MeCN801680-90
Thiols ThiophenolNaHTHFRT890-98

Experimental Workflow and Diagrams

The general workflow for the N-alkylation protocol is depicted below.

Alkylation_Workflow General Workflow for Alkylation with this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Nucleophile (1.0 eq) and Anhydrous Solvent start->reagents base_add Add Base (1.2-2.0 eq) reagents->base_add stir1 Stir at RT for 15-30 min base_add->stir1 alkylating_agent Add this compound (1.1 eq) stir1->alkylating_agent react Stir at appropriate temperature alkylating_agent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the alkylation reaction.

The underlying chemical transformation is a nucleophilic substitution reaction.

Caption: Simplified SN2 reaction mechanism.

Safety Precautions

  • This compound is a bromo-compound and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Strong bases like sodium hydride are highly reactive and should be handled with extreme caution under an inert atmosphere.

Conclusion

The protocol described provides a reliable method for the alkylation of various nucleophiles using this compound. This reagent serves as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The straightforward reaction conditions and the ability to modify a wide range of substrates highlight the utility of this protocol for researchers in the field. Further optimization of reaction parameters may be necessary to achieve the best results for specific substrates.

Application Notes and Protocols for Peptide Bioconjugation using 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted chemical modification of peptides is a cornerstone of modern drug development, enabling the creation of peptide-drug conjugates (PDCs), imaging agents, and stabilized therapeutic peptides. The 1,2,3-triazole moiety is a highly stable and biocompatible linker, often incorporated via "click chemistry."[1][2] 2-(2-Bromoethyl)-2H-1,2,3-triazole is a versatile reagent that combines the stability of the triazole ring with a reactive bromoethyl group, allowing for the efficient and specific alkylation of nucleophilic amino acid residues, primarily cysteine.[1]

The thiol group of cysteine is a potent nucleophile, making it an ideal target for selective modification within a peptide sequence.[3] The reaction of this compound with a cysteine-containing peptide results in the formation of a stable thioether bond, covalently attaching the triazole moiety to the peptide.[3] This modification can be used to introduce a variety of functionalities, including fluorescent probes, cytotoxic payloads, or polyethylene glycol (PEG) chains for half-life extension.

These application notes provide detailed protocols for the bioconjugation of peptides with this compound, along with recommended reaction conditions and characterization methods.

Principle of Bioconjugation

The bioconjugation strategy relies on the S-alkylation of a cysteine residue by this compound. The lone pair of electrons on the sulfur atom of the cysteine thiol acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable carbon-sulfur (thioether) bond.

G Peptide_Cys Peptide with Cysteine Residue (-SH) Conjugate Triazole-Conjugated Peptide Peptide_Cys->Conjugate Nucleophilic Attack Reagent This compound Reagent->Conjugate Alkylation

Data Presentation

The following tables provide recommended starting conditions for the alkylation of cysteine-containing peptides with this compound. These conditions may require optimization depending on the specific peptide sequence and desired outcome.

Table 1: Recommended Starting Conditions for Cysteine Alkylation

ParameterRecommended ValueNotes
Peptide Concentration 1-5 mg/mLHigher concentrations can increase reaction rates but may lead to aggregation.
Reagent Molar Excess 5-20 foldA higher excess can drive the reaction to completion but may increase off-target modifications.
Reaction Buffer Phosphate buffer (pH 7.0-8.0) or Ammonium Bicarbonate (pH 7.8)The pH should be high enough to deprotonate the thiol group, increasing its nucleophilicity.
Co-solvent 5-20% (v/v) DMF or DMSOMay be required to solubilize the reagent. The final concentration should be minimized to avoid peptide denaturation.
Temperature Room Temperature (20-25°C)Higher temperatures can increase the reaction rate but also the risk of side reactions.
Reaction Time 2-12 hoursMonitor reaction progress by HPLC-MS.

Table 2: Reagent and Peptide Preparation

ComponentPreparationStorage
This compound Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMF or DMSO.Store stock solution at -20°C under an inert atmosphere. The solid reagent should be stored at 2-8°C.[1]
Cysteine-Containing Peptide Dissolve in the chosen reaction buffer immediately before use.Store lyophilized peptide at -20°C or below.
Reducing Agent (optional) Prepare a fresh stock solution of TCEP (e.g., 100 mM) in water.Use immediately.

Experimental Protocols

Protocol 1: Alkylation of a Cysteine-Containing Peptide

This protocol describes the general procedure for the S-alkylation of a peptide containing a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound[1]

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • Organic Co-solvent (e.g., DMF or DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional)

  • Quenching Reagent (e.g., L-cysteine or DTT)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.

    • If the peptide may contain disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the this compound stock solution to the peptide solution.

    • Ensure the final concentration of the organic solvent is below 20% (v/v) to maintain peptide solubility and stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by RP-HPLC-MS. The conjugated peptide will have a later retention time and an increased molecular weight corresponding to the addition of the triazole moiety.

  • Quenching:

    • Once the reaction is complete, add a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine or DTT) to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the triazole-conjugated peptide by preparative RP-HPLC to remove excess reagents and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Prep Dissolve Peptide in Buffer (Optional: Reduce with TCEP) Conjugation Mix Peptide and Reagent Incubate at Room Temperature Peptide_Prep->Conjugation Reagent_Prep Prepare Reagent Stock Solution Reagent_Prep->Conjugation Monitoring Monitor by HPLC-MS Conjugation->Monitoring Quenching Quench Reaction Monitoring->Quenching Purification Purify by RP-HPLC Quenching->Purification Characterization Analyze by HPLC-MS Purification->Characterization

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Yield Incomplete reduction of disulfide bonds.Increase TCEP concentration or incubation time.
Low pH of reaction buffer.Increase the pH of the reaction buffer to 7.5-8.0.
Insufficient reagent excess.Increase the molar excess of this compound.
Peptide aggregation.Decrease peptide concentration or add a small amount of organic co-solvent.
Multiple Products Observed Off-target modification of other nucleophilic residues (e.g., Lys, His).Decrease the pH of the reaction buffer or reduce the reaction time.
Oxidation of methionine residues.Degas buffers and perform the reaction under an inert atmosphere.
Reagent Instability Hydrolysis of the bromoethyl group.Prepare fresh stock solutions of the reagent and use them immediately.

Conclusion

This compound is an effective reagent for the site-specific modification of cysteine-containing peptides. The resulting triazole-conjugated peptides are stable and can be utilized in a wide range of applications in drug discovery and development. The protocols provided here offer a robust starting point for researchers to develop their own specific bioconjugation strategies. As with any chemical modification of peptides, optimization of reaction conditions is crucial to achieve high yields and purity of the desired product.

References

Application Notes and Protocols for the Synthesis of Triazole Derivatives from 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a versatile bifunctional building block for the synthesis of a diverse array of triazole derivatives. Its structure incorporates a stable 2H-1,2,3-triazole ring and a reactive bromoethyl group. The triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] The bromoethyl side chain serves as a convenient handle for introducing various functional groups through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

These application notes provide detailed protocols for the synthesis of key triazole derivatives from this compound, including azide, amine, and thioether derivatives. Furthermore, we discuss the potential applications of these derivatives in drug discovery and provide visual representations of synthetic workflows and relevant biological signaling pathways.

Synthetic Applications and Potential Biological Activities

The primary reactivity of this compound lies in the susceptibility of the bromoethyl group to nucleophilic attack. This allows for the facile introduction of a variety of nucleophiles, leading to a wide range of functionalized triazole derivatives.

  • Azide Derivatives for "Click" Chemistry: Substitution of the bromide with an azide group yields 2-(2-azidoethyl)-2H-1,2,3-triazole. This key intermediate is a versatile precursor for the construction of more complex molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[4][5] This approach allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, linking the initial triazole moiety to a wide array of alkyne-containing fragments, such as carbohydrates, peptides, and fluorescent dyes.

  • Amine Derivatives for Bioactive Scaffolds: Reaction with primary or secondary amines, including N-heterocycles like indole, affords N-substituted derivatives.[6][7][8] The introduction of amine functionalities can significantly impact the pharmacological properties of the resulting molecules, influencing their solubility, basicity, and ability to form hydrogen bonds with biological targets. Many potent bioactive molecules incorporate such linkages.

  • Thioether Derivatives with Antimicrobial Potential: The displacement of the bromide by thiols or thiolate anions leads to the formation of thioether-linked triazoles.[9][10] Thioether moieties are present in various biologically active compounds, and their incorporation can enhance antimicrobial and antifungal activities.[1][11]

The diverse derivatives synthesized from this compound have potential applications in various therapeutic areas:

  • Antifungal Agents: Triazole derivatives are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[9][11][12]

  • Anticancer Agents: Numerous 1,2,3-triazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like NF-κB and receptor tyrosine kinases.[2][4][13][14]

  • Antibacterial Agents: Functionalized triazoles have also shown promise as antibacterial agents, with their efficacy often dependent on the nature of the substituents.[9][15]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key derivatives from this compound.

Protocol 1: Synthesis of 2-(2-Azidoethyl)-2H-1,2,3-triazole (a "Click" Chemistry Precursor)

This protocol describes the nucleophilic substitution of the bromide in this compound with sodium azide to yield the corresponding azide derivative.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water (approximately 3-4 times the volume of DMF used).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(2-azidoethyl)-2H-1,2,3-triazole.

Protocol 2: N-Alkylation of Indole with this compound

This protocol details the N-alkylation of indole with this compound using a base in an aprotic polar solvent.

Materials:

  • This compound

  • Indole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of indole), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold deionized water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to obtain the desired N-alkylated indole derivative.

Protocol 3: Synthesis of a Thioether-linked Triazole Derivative

This protocol describes the synthesis of a thioether derivative by reacting this compound with a thiol in the presence of a base.

Materials:

  • This compound

  • A selected thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the pure thioether derivative.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of various triazole derivatives from this compound based on analogous reactions reported in the literature.

Derivative TypeNucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AzideSodium Azide-DMF2512-2480-95
N-Alkyl AminePrimary/Secondary AmineK₂CO₃DMF60-808-1670-90
N-Alkyl IndoleIndoleK₂CO₃DMF60-808-1665-85
ThioetherThiolK₂CO₃AcetonitrileReflux4-875-90
O-Alkyl PhenolPhenolK₂CO₃AcetoneReflux6-1270-88

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathways for the derivatization of this compound.

Synthetic_Workflow cluster_derivatives Nucleophilic Substitution start This compound azide 2-(2-Azidoethyl)-2H-1,2,3-triazole start->azide  NaN₃, DMF amine N-Alkyl Amine Derivative start->amine  R₂NH, K₂CO₃, DMF thioether Thioether Derivative start->thioether  RSH, K₂CO₃, CH₃CN click Click Chemistry (CuAAC) + Alkyne azide->click complex_triazole Complex Triazole Conjugates click->complex_triazole

Caption: General synthetic routes from this compound.

Signaling Pathway: Antifungal Mechanism of Action

The following diagram illustrates the mechanism of action of triazole antifungal agents, which involves the inhibition of ergosterol biosynthesis.

Antifungal_Mechanism lanosterol Lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane  Incorporation enzyme->ergosterol  Conversion triazole Triazole Antifungal Agent triazole->enzyme  Inhibition cell_death Fungal Cell Growth Inhibition / Cell Death membrane->cell_death

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

Signaling Pathway: Potential Anticancer Mechanism of Action

This diagram depicts a simplified signaling pathway that can be targeted by anticancer triazole derivatives, leading to apoptosis.

Anticancer_Mechanism growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR) growth_factor->receptor pi3k PI3K/Akt Pathway receptor->pi3k nfkb NF-κB Pathway receptor->nfkb proliferation Cell Proliferation & Survival pi3k->proliferation nfkb->proliferation apoptosis Apoptosis proliferation->apoptosis  Inhibition triazole Anticancer Triazole Derivative triazole->receptor  Inhibition triazole->nfkb  Inhibition

Caption: Potential anticancer signaling pathways targeted by triazole derivatives.

References

Applications of 2-(2-Bromoethyl)-2H-1,2,3-triazole in Drug Discovery: A Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Bromoethyl)-2H-1,2,3-triazole is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as an electrophilic reagent for the introduction of the 2H-1,2,3-triazol-2-ylethyl moiety into various molecular scaffolds. The inherent stability and favorable physicochemical properties of the 1,2,3-triazole ring make it a desirable feature in drug candidates, often acting as a bioisosteric replacement for other functional groups or as a linker to connect different pharmacophores. The bromoethyl group provides a reactive handle for covalent bond formation with nucleophilic centers, such as phenols, amines, and thiols, enabling the synthesis of a diverse array of potential therapeutic agents. The 1,2,3-triazole scaffold itself is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4]

This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on its role in the development of novel anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided, along with a summary of their biological activities.

Application in Anticancer Drug Discovery

The 1,2,3-triazole moiety is a prevalent feature in many anticancer agents due to its ability to engage in various non-covalent interactions with biological targets.[1][5][6] The use of this compound allows for the incorporation of this valuable pharmacophore into molecules targeting key pathways in cancer progression. A notable application is the synthesis of novel combretastatin A-4 (CA-4) analogues, which are potent tubulin polymerization inhibitors.

Synthesis of Novel Heterocyclic-(2H)-1,2,3-triazole Analogues of Combretastatin A-4

A series of stable 4-heteroaryl-5-aryl-(2H)-1,2,3-triazole analogues of CA-4 have been synthesized and evaluated for their anticancer activity.[7] These compounds have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, with GI50 values in the low nanomolar range.[7] The synthesis involves the alkylation of a heterocyclic precursor with this compound, although the direct use of this specific reagent is part of a broader synthetic strategy for creating 2-substituted-2H-1,2,3-triazoles. The general principle of attaching the 2H-1,2,3-triazole moiety via an ethyl linker is a key aspect of these designs.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted 4-Bromo-1,2,3-triazoles

While a direct protocol for the use of this compound was not explicitly found in the provided search results, a general method for the N-2 alkylation of NH-1,2,3-triazoles with alkyl halides provides a representative synthetic route. This method highlights the chemical transformation relevant to the application of the title compound.

A reaction of a 4-bromo-NH-1,2,3-triazole with an alkyl halide (such as this compound would be conceptually similar) is carried out in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).[8] The reaction mixture is stirred at a controlled temperature, for instance, -10 °C, to achieve regioselective N-2 alkylation.[8] Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the 2-substituted 4-bromo-1,2,3-triazole.[8]

Quantitative Data: Anticancer Activity of CA-4 Analogues

The following table summarizes the growth inhibition (GI50) values for representative heterocyclic-(2H)-1,2,3-triazole CA-4 analogues against various human cancer cell lines.[7]

CompoundCell LineGI50 (nM)
8a Hs578T (Breast)10.3
Most cell lines<10
8b Hs578T (Breast)66.5
8g Hs578T (Breast)20.3

Signaling Pathway Diagram

G cluster_0 Mechanism of Action of CA-4 Analogues CA4_Analogue CA-4 (2H)-1,2,3-Triazole Analogue (e.g., 8a) Tubulin α/β-Tubulin Heterodimers CA4_Analogue->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Microtubule_Disruption Disruption of Microtubule Dynamics Microtubule_Assembly->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action for CA-4-(2H)-1,2,3-triazole analogues.

Application in Antimicrobial Drug Discovery

The 1,2,3-triazole ring is a key component in a variety of antimicrobial agents. The use of this compound allows for the synthesis of novel compounds with potential antibacterial and antifungal activities by attaching the triazole moiety to various heterocyclic systems or other pharmacophores.

Synthesis of Novel Heterocycles via Alkylation of Amines and Phenols

The reactivity of the bromoethyl group in this compound makes it a suitable reagent for the alkylation of nucleophiles such as amines and phenols. This reaction is a straightforward method for creating new molecular entities for antimicrobial screening. For instance, the reaction of a bromoacetyl-1,2,3-triazole (a related electrophile) with phenols in a basic medium leads to the formation of keto-ethers, which have shown inhibitory effects against various pathogens.[2][9]

Experimental Protocol: General Procedure for the Reaction of a Bromo-triazole Derivative with Phenols

To a solution of a phenol in a suitable solvent like ethanol, a base such as sodium hydroxide is added.[9] The mixture is stirred at room temperature, followed by the addition of a bromo-triazole derivative (conceptually similar to using this compound). The reaction mixture is then refluxed for several hours. After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed, and recrystallized to afford the desired product.[9]

Quantitative Data: Antimicrobial Activity

The following table presents the minimal inhibitory concentration (MIC) values for a representative keto-ether derivative against various pathogens.[2][9]

CompoundPathogenMIC (µg/mL)
10 Staphylococcus aureus50-70
Bacillus subtilis50-70
Escherichia coli50-70
Pseudomonas aeruginosa50-70

Experimental Workflow Diagram

G cluster_1 General Workflow for Synthesis and Evaluation Start Starting Materials: This compound Nucleophile (Phenol, Amine, etc.) Reaction Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Purification Work-up and Purification (Extraction, Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Biological Screening (Anticancer, Antimicrobial Assays) Characterization->Screening Data Data Analysis (IC50, MIC determination) Screening->Data

Caption: A general workflow for the synthesis and biological evaluation of derivatives of this compound.

This compound serves as a practical and versatile building block for the synthesis of novel bioactive compounds in drug discovery. Its utility lies in the straightforward introduction of the stable and pharmacologically relevant 2H-1,2,3-triazole moiety into a wide range of molecular architectures. The examples provided in the context of anticancer and antimicrobial research, although sometimes based on analogous reagents, highlight the potential of this synthetic strategy. Further exploration of the reactions of this compound with diverse nucleophilic scaffolds is warranted to expand the chemical space for the discovery of new and effective therapeutic agents. The detailed protocols and biological data presented herein offer a foundation for researchers to build upon in their quest for novel drug candidates.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing a Triazole-Based Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, and has become an invaluable tool in drug discovery, bioconjugation, and materials science.[2] The use of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate (by a factor of 10^7 to 10^8 compared to the uncatalyzed version) and controls the regioselectivity, exclusively yielding the 1,4-isomer.[3][4]

A key aspect of optimizing the CuAAC reaction is the stabilization of the catalytically active Cu(I) oxidation state.[2] While the reaction can be performed with simple copper salts, the use of ligands can prevent the oxidation of Cu(I) to the inactive Cu(II) state and also protect sensitive biomolecules from oxidative damage.[5][6] Among the various ligands employed, derivatives of 1,2,3-triazoles have proven to be effective. This document provides detailed protocols for the CuAAC reaction using a triazole-based ligand, specifically (1H-1,2,3-triazol-4-yl)methanamine, as a representative example. While the initial query mentioned a "2H-1,2,3-triazole precursor," it is understood that the triazole moiety in this context functions as a ligand for the copper catalyst, rather than a direct precursor to the triazole product.

Data Presentation

The following tables summarize typical quantitative data for CuAAC reactions, highlighting the role of the catalyst and ligand.

Table 1: Reaction Parameters for a Typical CuAAC Reaction in an Aqueous Medium [7]

ParameterValueNotes
Alkyne Concentration28.6 µM - 560 µMCan be adjusted based on substrate solubility and reactivity.
Azide Concentration50 µM - 100 µMTypically used in slight excess to the limiting reagent.
CuSO₄ Concentration0.10 mM - 0.25 mMThe source of the copper catalyst.
Triazole Ligand Concentration0.50 mM - 1.25 mMA common ligand-to-copper ratio is 5:1.[6]
Sodium Ascorbate Conc.5 mMUsed as a reducing agent to maintain copper in the Cu(I) state.
Reaction Time1 - 4 hoursMonitored by TLC or LC-MS for completion.
TemperatureRoom TemperatureMild reaction conditions are a hallmark of click chemistry.

Table 2: Catalyst and Ligand Loading for CuAAC in Organic Solvents [7]

ComponentEquivalent (eq)Molarity (mol%)
Alkyne1.0-
Azide1.0-
Copper(I) Iodide (CuI)0.01 - 0.051 - 5
(1H-1,2,3-triazol-4-yl)methanamine0.01 - 0.051 - 5
Base (e.g., DIPEA)2 - 3-

Experimental Protocols

Protocol 1: CuAAC in an Aqueous Medium (for Bioconjugation)

This protocol is suitable for the conjugation of biomolecules or other water-soluble substrates.[7]

Materials:

  • Alkyne-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0-1.2 eq)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)

  • (1H-1,2,3-triazol-4-yl)methanamine solution (e.g., 50 mM in H₂O)

  • Sodium Ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-functionalized molecule in the degassed buffer.

  • Add the azide-functionalized molecule to the solution.

  • Prepare the catalyst premix: In a separate tube, add the (1H-1,2,3-triazol-4-yl)methanamine solution (5 eq relative to copper) followed by the CuSO₄ solution (typically 0.05-0.1 eq relative to the limiting reactant). Mix gently.[7]

  • Add the catalyst premix to the main reaction vessel.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 eq relative to copper).[7]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Upon completion, the product can be purified by standard methods such as precipitation, extraction, or chromatography. For biological samples, copper can be removed by dialysis against a buffer containing a chelating agent like EDTA.[7]

Protocol 2: CuAAC in an Organic Solvent

This protocol is suitable for reactions where the substrates are not soluble in aqueous media.[7]

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.0 eq)

  • Copper(I) Iodide (CuI) (0.01-0.05 eq)

  • (1H-1,2,3-triazol-4-yl)methanamine (0.01-0.05 eq)

  • Anhydrous organic solvent (e.g., THF, CH₂Cl₂, DMSO)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)

Procedure:

  • To a flask containing a stir bar, add the alkyne and the azide.

  • Dissolve the substrates in the anhydrous organic solvent.

  • Add the base (TEA or DIPEA) to the solution.

  • In a separate vial, suspend CuI and (1H-1,2,3-triazol-4-yl)methanamine in a small amount of the reaction solvent and add this suspension to the reaction mixture.[7]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Mandatory Visualization

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Premix cluster_reaction Reaction cluster_workup Work-up & Purification Alkyne Alkyne Substrate ReactionVessel Reaction Mixture Alkyne->ReactionVessel Azide Azide Substrate Azide->ReactionVessel CuSO4 CuSO₄ Solution Premix Catalyst-Ligand Premix CuSO4->Premix Ligand Triazole Ligand Solution Ligand->Premix Premix->ReactionVessel Purification Purification (e.g., Chromatography) ReactionVessel->Purification Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->ReactionVessel Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Caption: Experimental workflow for CuAAC using a triazole ligand.

Catalytic_Cycle Cu_I Cu(I)-Ligand Cu_Acetylide Copper Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product + H⁺ Proton_Source H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Notes and Protocols for the Functionalization of Biomolecules with 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the functionalization of biomolecules using 2-(2-Bromoethyl)-2H-1,2,3-triazole. This reagent is a valuable tool for introducing a stable triazole moiety onto biomolecules through covalent modification, enabling applications in drug development, proteomics, and diagnostics. The 1,2,3-triazole ring is a well-regarded pharmacophore and a stable linker in bioconjugation, serving as a bioisostere for the amide bond.[1][2][3][4][5][6] The protocols outlined below focus on the selective alkylation of nucleophilic residues on proteins and peptides.

Introduction

The 1,2,3-triazole heterocycle is a prominent structural motif in medicinal chemistry due to its metabolic stability, dipole character, and ability to form hydrogen bonds.[4][7] Its incorporation into biomolecules can enhance pharmacokinetic properties and provide a versatile handle for further modifications. The reagent this compound is a bifunctional molecule featuring a stable 2H-1,2,3-triazole core and a reactive 2-bromoethyl group. This reactive handle allows for the covalent attachment of the triazole moiety to biomolecules via nucleophilic substitution reactions.

The primary application of this reagent is the alkylation of nucleophilic amino acid residues, such as cysteine (via its thiol group), histidine (via its imidazole ring), and lysine (via its primary amine). The high nucleophilicity and relatively low abundance of cysteine make it a prime target for chemoselective modification.[8]

Principle of Reaction

The functionalization of biomolecules with this compound proceeds via a nucleophilic substitution reaction (SN2). A nucleophilic group on the biomolecule, typically the thiolate anion of a cysteine residue, attacks the electrophilic carbon atom of the bromoethyl group. This results in the formation of a stable thioether bond and the release of a bromide ion. This reaction provides a stable and irreversible linkage of the triazole moiety to the target biomolecule.

Applications in Research and Drug Development

  • Drug Discovery: The triazole moiety can act as a pharmacophore or a linker to attach small molecule drugs to protein carriers, enhancing drug delivery and targeting.[4][9]

  • Bioconjugation: Introduction of the triazole ring can serve as a stable connection point for attaching imaging agents (e.g., fluorophores) or other labels for diagnostic and research purposes.[3]

  • Peptidomimetics: Replacing an amide bond in a peptide with a 1,2,3-triazole ring can increase resistance to proteolytic degradation.[5][6]

  • Probe Development: The functionalized biomolecule can be used as a probe to study protein-protein interactions or cellular signaling pathways.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the functionalization of a model peptide (containing a single cysteine residue) and a model protein with this compound. Note: This data is illustrative and may require optimization for specific biomolecules.

ParameterModel Peptide (CGGFL)Model Protein (e.g., BSA)
Biomolecule Conc. 1 mg/mL5 mg/mL
Reagent Molar Excess 10-fold20-50-fold
Reaction Buffer 50 mM Phosphate Buffer, 2 mM EDTA, pH 7.450 mM Phosphate Buffer, 2 mM EDTA, pH 7.4-8.0
Co-solvent < 10% (v/v) DMSO or DMF< 5% (v/v) DMSO or DMF
Temperature 25°C37°C
Reaction Time 2-4 hours4-6 hours
Typical Yield > 90%60-80% (site-dependent)
Analytical Method LC-MSSDS-PAGE, MALDI-TOF MS

Experimental Protocols

Materials and Reagents
  • This compound

  • Cysteine-containing peptide or protein of interest

  • Reaction Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.4

  • Organic Solvent: Anhydrous DMSO or DMF

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Purification System: HPLC for peptides, Size-Exclusion Chromatography (SEC) or Dialysis for proteins

  • Analytical Instruments: LC-MS, MALDI-TOF MS, SDS-PAGE equipment

Protocol for Peptide Functionalization
  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL. If the peptide contains disulfide bonds, pre-treat with a 5-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10-fold molar excess of the reagent stock solution to the peptide solution. Ensure the final DMSO concentration is below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate and consumption of the starting peptide.

  • Quenching: Add a 100-fold molar excess of a quenching reagent (e.g., DTT) to consume any unreacted this compound. Incubate for 20 minutes.

  • Purification: Purify the triazole-conjugated peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS.

Protocol for Protein Functionalization
  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL. If necessary, reduce disulfide bonds as described for the peptide protocol.

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the reagent stock solution to the protein solution. Add the reagent dropwise while gently vortexing to prevent protein precipitation. The final DMSO concentration should not exceed 5% (v/v).

  • Incubation: Incubate the reaction for 4-6 hours at 37°C or overnight at 4°C with gentle agitation.

  • Purification: Remove excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (e.g., a desalting column).

  • Characterization: Analyze the degree of labeling using MALDI-TOF MS. Confirm conjugation using SDS-PAGE, which may show a slight shift in molecular weight.

Visualizations

Caption: Reaction mechanism for biomolecule functionalization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_bio 1. Prepare Biomolecule Solution mix 3. Mix Reagents prep_bio->mix prep_reagent 2. Prepare Reagent Stock prep_reagent->mix incubate 4. Incubate mix->incubate quench 5. Quench Reaction incubate->quench purify 6. Purify Conjugate quench->purify analyze 7. Characterize Product purify->analyze

Caption: General experimental workflow for bioconjugation.

Drug_Development_Logic Reagent 2-(2-Bromoethyl) -2H-1,2,3-triazole Functionalization Functionalization (Alkylation) Reagent->Functionalization Biomolecule Target Protein (e.g., Antibody) Biomolecule->Functionalization ADC Antibody-Drug Conjugate (ADC) Precursor Functionalization->ADC ClickChem Click Chemistry (CuAAC) ADC->ClickChem Payload Drug Payload (with alkyne/azide) Payload->ClickChem FinalADC Final ADC ClickChem->FinalADC

Caption: Logic for application in Antibody-Drug Conjugate (ADC) development.

References

Regioselective Synthesis of Poly-Substituted 1,2,3-Triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, materials science, and chemical biology, owing to its remarkable stability, synthetic accessibility, and ability to engage in favorable molecular interactions. The regioselective synthesis of poly-substituted 1,2,3-triazoles is of paramount importance as the substitution pattern on the triazole ring dictates its biological activity and material properties. This document provides detailed application notes and experimental protocols for the regioselective synthesis of variously substituted 1,2,3-triazoles, targeting researchers, scientists, and professionals in drug development.

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most fundamental method for constructing the 1,2,3-triazole ring. However, the thermal reaction often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers when using unsymmetrical alkynes.[1][2] To overcome this limitation, catalytic methods have been developed to afford specific regioisomers with high selectivity. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles, while the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) produces the corresponding 1,5-disubstituted regioisomers.[1][3] Furthermore, methods for the synthesis of fully substituted 1,4,5-triazoles have been established, providing access to a wider range of chemical diversity.[4][5]

Regioselective Synthetic Strategies

The choice of catalyst is the primary determinant for achieving regioselectivity in the synthesis of disubstituted 1,2,3-triazoles from terminal alkynes and azides. For the synthesis of tri-substituted 1,2,3-triazoles, various one-pot and sequential methods have been developed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction is a cornerstone of "click chemistry," characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity for the 1,4-isomer.[1][6] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as CuSO₄, in the presence of a reducing agent like sodium ascorbate.[7][8] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide.[1]

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles

In contrast to CuAAC, the RuAAC reaction selectively produces 1,5-disubstituted 1,2,3-triazoles.[3][9] This method often employs ruthenium complexes such as [Cp*RuCl] as catalysts.[3] The proposed mechanism involves the formation of a ruthenacycle intermediate through oxidative coupling of the azide and alkyne.[1][3][9] A key advantage of RuAAC is its ability to tolerate internal alkynes, leading to the formation of fully substituted 1,2,3-triazoles.[3][9]

Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through several strategies. One approach involves a one-pot, three-component reaction of an azide, a terminal alkyne, and an aryl halide, utilizing a dual Cu/Pd catalytic system. Another versatile method involves the reaction of β-carbonyl phosphonates with azides, which can be tuned to produce 1,4,5-trisubstituted triazoles with high regioselectivity.[4][10]

Data Presentation

Method Catalyst/Reagent Regioisomer Substrates Key Advantages Yields
CuAAC Cu(I) salts (e.g., CuSO₄/NaAsc)1,4-disubstitutedTerminal alkynes, AzidesHigh yields, mild aqueous conditions, broad functional group tolerance.[1][6]Generally >90%
RuAAC Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstitutedTerminal and internal alkynes, AzidesComplements CuAAC, allows for synthesis of fully substituted triazoles.[3][9]Good to excellent
β-Carbonyl Phosphonate Method Cs₂CO₃1,4,5-trisubstitutedβ-carbonyl phosphonates, AzidesMetal-free, mild conditions, access to diverse substitution patterns.[4][10]Up to 99%[4][10]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

This protocol is a general procedure for the CuAAC reaction.[6]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium ascorbate (0.05-0.10 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

Procedure:

  • Dissolve the azide and terminal alkyne in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Ruthenium(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)

This protocol describes a general procedure for the RuAAC reaction.[3][9]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Cp*RuCl(PPh₃)₂ (0.01-0.05 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, benzene, THF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the azide and the ruthenium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

Protocol 3: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via β-Carbonyl Phosphonates

This protocol is based on the method developed by Chou and coworkers.[4][10]

Materials:

  • α-Substituted-β-ketophosphonate (1.0 equiv)

  • Azide (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • In a reaction vessel, mix the α-substituted-β-ketophosphonate and cesium carbonate in anhydrous DMSO.

  • Stir the mixture for 10 minutes at room temperature.

  • Inject a solution of the azide in anhydrous DMSO into the reaction mixture.

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, dilute the solution with ethyl acetate and wash with brine to remove the DMSO.

  • If the product is in the aqueous layer, perform additional extractions with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4,5-trisubstituted 1,2,3-triazole.

Mandatory Visualization

G cluster_0 Regioselective Synthesis of 1,2,3-Triazoles cluster_1 CuAAC cluster_2 RuAAC Reactants Azide + Terminal Alkyne Cu_Catalyst Cu(I) Catalyst Reactants->Cu_Catalyst Selectivity Ru_Catalyst Ru(II) Catalyst Reactants->Ru_Catalyst Selectivity Product_1_4 1,4-Disubstituted 1,2,3-Triazole Cu_Catalyst->Product_1_4 Product_1_5 1,5-Disubstituted 1,2,3-Triazole Ru_Catalyst->Product_1_5

Caption: Regioselectivity in Triazole Synthesis.

G cluster_workflow Experimental Workflow: CuAAC Synthesis A 1. Dissolve Azide & Alkyne in Solvent C 3. Add Reagents to Reaction Mixture A->C B 2. Prepare NaAsc & CuSO4 Solutions B->C D 4. Stir at Room Temperature C->D E 5. Work-up: Extraction & Drying D->E F 6. Purification E->F G Pure 1,4-Disubstituted 1,2,3-Triazole F->G

Caption: CuAAC Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Bromoethyl)-2H-1,2,3-triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of a 1,2,3-triazole precursor with 1,2-dibromoethane. This reaction typically involves a base and an appropriate solvent to facilitate the formation of the desired N2-substituted product.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is controlling the regioselectivity of the alkylation reaction. Alkylation can occur at either the N1 or N2 position of the triazole ring, leading to the formation of a mixture of 1-(2-Bromoethyl)-1H-1,2,3-triazole and the desired this compound. Separating these isomers can be difficult due to their similar physical properties.[1] Other challenges include potential side reactions like dialkylation and purification of the final product.

Q3: How do substituents on the triazole ring affect the N2-alkylation?

A3: Substituents on the C4 and C5 positions of the triazole ring can significantly influence the regioselectivity of the N-alkylation. For instance, the presence of a bromine atom at the C4 position has been shown to direct the alkylation to the N2 position, thus improving the yield of the desired isomer.[2] Steric hindrance from bulky substituents can also favor alkylation at the less hindered nitrogen atom.[3]

Q4: What are the key factors that influence the yield and regioselectivity of the reaction?

A4: The yield and regioselectivity are influenced by several factors, including the choice of base, solvent, reaction temperature, and the purity of the starting materials.[3] Optimization of these parameters is crucial for maximizing the yield of this compound.

Q5: How can I confirm the correct isomer (N2-alkylation) has been synthesized?

A5: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for isomer differentiation. 1H and 13C NMR spectra will show distinct chemical shifts for the protons and carbons of the N1 and N2 isomers. X-ray crystallography can provide unambiguous structural confirmation if a suitable crystal can be obtained.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Overall Yield

If you are experiencing a low overall yield of the desired product, consider the following troubleshooting steps:

graph LowYieldTroubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

Start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Check Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Evaluate Base Strength\nand Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Assess Solvent Polarity\nand Reactant Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Optimize Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Moisture [label="Ensure Anhydrous\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; PurifySM [label="Purify Starting\nMaterials", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeBase [label="Use Stronger/More Soluble Base\n(e.g., Cs2CO3, DBU)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeSolvent [label="Switch to Polar Aprotic Solvent\n(e.g., DMF, DMSO)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustTemp [label="Increase or Decrease Temperature\n(monitor for side reactions)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Use Dry Solvents and\nInert Atmosphere", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Purity; Purity -> Base [label="If pure"]; Purity -> PurifySM [label="If impure"]; Base -> Solvent [label="If adequate"]; Base -> ChangeBase [label="If inadequate"]; Solvent -> Temp [label="If appropriate"]; Solvent -> ChangeSolvent [label="If inappropriate"]; Temp -> Moisture [label="If optimized"]; Temp -> AdjustTemp [label="If not optimized"]; Moisture -> Dry [label="If moisture is suspected"]; }

Caption: Troubleshooting workflow for low product yield.

Problem 2: Poor Regioselectivity (High Proportion of N1-isomer)

A common issue is the formation of a significant amount of the undesired N1-isomer. The following table summarizes the influence of various reaction parameters on the N2:N1 isomer ratio.

Table 1: Influence of Reaction Conditions on N2:N1 Regioselectivity

ParameterConditionEffect on N2:N1 RatioReference
Solvent Polar Aprotic (e.g., DMF, DMSO)Generally favors N2-alkylation[2][4]
Nonpolar or Protic SolventsMay lead to lower selectivity[4]
Base K₂CO₃Effective, selectivity can be temperature-dependent[2]
Cs₂CO₃Often shows good selectivity for N2-alkylation[4]
NaHStrong base, may lead to complex mixtures[4]
DBUCan provide good yields of N1-isomers in some cases[5]
Temperature Lower Temperature (e.g., -10°C to RT)Can significantly improve N2-selectivity[2]
Higher TemperatureMay decrease selectivity and lead to side reactions[1]
Triazole Substituent 4-BromoStrongly directs alkylation to the N2 position[2]

To improve regioselectivity in favor of the N2-isomer, consider implementing the following strategies:

  • Utilize a 4-bromo-1,2,3-triazole precursor: The bromo substituent has a strong directing effect for N2-alkylation.[2]

  • Optimize the solvent: Employ polar aprotic solvents like DMF or DMSO.[2][4]

  • Control the temperature: Running the reaction at lower temperatures, such as -10°C or 0°C, can enhance the formation of the N2-isomer.[2]

  • Careful selection of the base: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ often provide better N2 selectivity compared to strong organic or organometallic bases.

graph RegioselectivityFactors { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

Factors [label="Factors Influencing\nRegioselectivity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Substituents [label="Substituents", fillcolor="#F1F3F4", fontcolor="#202124"]; N2_Isomer [label="Desired N2-Isomer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; N1_Isomer [label="Undesired N1-Isomer", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Factors -> Solvent; Factors -> Base; Factors -> Temperature; Factors -> Substituents;

Solvent -> N2_Isomer [label="Polar Aprotic"]; Solvent -> N1_Isomer [label="Nonpolar"]; Base -> N2_Isomer [label="K2CO3, Cs2CO3"]; Base -> N1_Isomer [label="Strong Bases"]; Temperature -> N2_Isomer [label="Low Temp."]; Temperature -> N1_Isomer [label="High Temp."]; Substituents -> N2_Isomer [label="4-Bromo"]; }

Caption: Key factors influencing N2 vs. N1 alkylation.

Problem 3: Formation of Side Products

Besides the N1-isomer, other side products may form.

Table 2: Common Side Products and Mitigation Strategies

Side ProductPotential CauseMitigation Strategy
1,2-bis(2H-1,2,3-triazol-2-yl)ethane Excess 1,2,3-triazole or prolonged reaction time with 1,2-dibromoethane.Use a slight excess of 1,2-dibromoethane and monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.
1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1H-1,2,3-triazole Reaction of the initially formed N1-isomer with another molecule of 1,2,3-triazole.Optimize conditions for N2-selectivity to minimize the formation of the N1-isomer precursor.
Problem 4: Difficulty in Product Purification

The separation of N1 and N2 isomers can be challenging.

  • Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is crucial. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be necessary to achieve good separation.

  • Crystallization: If the product is a solid, fractional crystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Protocols

General Protocol for N-alkylation of 1,2,3-triazole with 1,2-dibromoethane

This protocol is a general guideline and may require optimization for specific substituted triazoles.

  • Reaction Setup: To a solution of 1,2,3-triazole (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of triazole) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Cool the mixture to the desired temperature (e.g., 0°C or room temperature) and add 1,2-dibromoethane (1.1-1.5 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the isomers.

Example Protocol for Regioselective N2-Alkylation of 4-Bromo-1,2,3-triazole[2]
  • Reaction Setup: Dissolve 4-bromo-NH-1,2,3-triazole (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add K₂CO₃ (2.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to -10°C.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., 1,2-dibromoethane) (1.2 eq.) to the cooled mixture.

  • Reaction: Stir the reaction at -10°C and monitor for completion.

  • Workup and Purification: Follow the general workup and purification procedures described above. This method has been reported to yield the 2-substituted 4-bromo-1,2,3-triazole with high regioselectivity.[2]

graph ExperimentalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- 1,2,3-Triazole\n- Anhydrous Solvent (DMF)\n- Base (K2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddAlkylHalide [label="Add 1,2-dibromoethane\nat controlled temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\nand Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Column Chromatography\n- Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure 2-(2-Bromoethyl)\n-2H-1,2,3-triazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Setup; Setup -> AddAlkylHalide; AddAlkylHalide -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> End; }

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Purification of 2-(2-Bromoethyl)-2H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-(2-bromoethyl)-2H-1,2,3-triazole derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives? A1: Silica gel is the most commonly used stationary phase for the column chromatographic purification of these triazole derivatives.[1][2]

Q2: How do I choose an appropriate mobile phase (eluent) for my column? A2: The choice of eluent is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good solvent system will provide a retention factor (Rf) of approximately 0.3 for the desired compound.[3] Common solvent systems for triazole derivatives include mixtures of a non-polar solvent like n-hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[1][4]

Q3: My compound is a solid and has poor solubility in the starting eluent. How should I load it onto the column? A3: For compounds with poor solubility in the mobile phase, dry-loading is the recommended method. This involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then carefully adding this powder to the top of your packed column.[3][5]

Q4: Can the acidic nature of silica gel affect the purification of my triazole derivative? A4: Yes, standard silica gel can be slightly acidic, which may cause issues like streaking or irreversible adsorption, especially if your molecule has basic functionalities (like an amine group).[3] If you observe such issues, you can neutralize the silica gel by washing the column with a solvent system containing a small amount of a base like triethylamine (e.g., 1-2%) before loading your sample.[3][6]

Q5: What are the likely impurities I need to separate from my this compound derivative? A5: Common impurities can include unreacted starting materials, such as the parent triazole and the alkylating agent (e.g., 1,2-dibromoethane), as well as regioisomers (e.g., 1-(2-Bromoethyl)-1H-1,2,3-triazole) that may form during the synthesis.[7][]

Troubleshooting Guide

This guide addresses specific problems you may encounter during column chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move from the origin (Rf = 0) 1. Eluent is not polar enough. 2. Compound has decomposed on the silica gel. [9]3. Strong interaction with acidic silica. 1. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[10]2. Test for compound stability. Run a 2D TLC or let a spot of your compound sit on a TLC plate for an hour before eluting to check for degradation.[9]3. Use a deactivated stationary phase. Consider using neutral alumina or deactivating the silica gel with a base like triethylamine.[6][9]
Compound elutes too quickly (in the solvent front) 1. Eluent is too polar. 2. Incorrect solvent system preparation. 1. Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexane).2. Double-check the solvent bottles and ratios used to prepare the eluent.[9]
Poor separation between the product and impurities (co-elution) 1. Inappropriate solvent system. 2. Column is overloaded with the sample. 3. Column was packed improperly (e.g., air bubbles, channeling). 1. Find a better solvent system using TLC. Test various solvent combinations and ratios to maximize the difference in Rf values (ΔRf).2. Reduce the amount of crude material. A general rule is to use a silica-to-crude-product ratio of 30:1 to 100:1 by weight.3. Repack the column carefully, ensuring a homogenous and level bed of silica.
Streaking or tailing of the compound band 1. Compound is sparingly soluble in the eluent. 2. Column is overloaded. 3. Compound is too polar for the chosen system. [10]4. Decomposition on the column. [9]1. Change the solvent system to one in which the compound is more soluble, or use the dry-loading method.[5]2. Decrease the amount of sample loaded. 3. Add a small amount of a highly polar solvent (like methanol) to the eluent or switch to a more polar stationary phase like alumina.[10]4. Check for stability on silica gel. [9] If unstable, consider alternative purification methods like recrystallization.
No product is recovered from the column 1. Compound decomposed on the column. [9]2. Fractions are too dilute to detect the compound by TLC. 3. Compound is colorless and was missed during fraction collection. 1. Test compound stability before chromatography. [9]2. Concentrate the fractions in the expected elution range and re-analyze by TLC.[9][11]3. Analyze all collected fractions by TLC, even those that appear empty. Use a stain (e.g., potassium permanganate or iodine) if the compound is not UV-active.

Quantitative Data Presentation

The following table summarizes typical column chromatography conditions reported for the purification of various 1,2,3-triazole derivatives. These can serve as a starting point for developing a purification method for your specific compound.

Compound TypeStationary PhaseMobile Phase (Eluent)Approx. RfReference
Pyrido[2,3-d]pyrimidine-triazoleSilica GelCH₂Cl₂ / MeOH (95:5)0.24[6]
Pyrido[2,3-d]pyrimidine-triazoleSilica GelCH₂Cl₂ / MeOH (90:10)0.17[6]
1-Azidoethyl-piperidineSilica GelCH₂Cl₂ / MeOH / NEt₃ (97:3:0.5)0.15[6]
N-Benzyl-4-butyl-1,2,3-triazoleSilica Geln-hexane / EtOAc (12:1)Not specified[4]
Paeonol-ether derivativeSilica GelHexane / Ethyl Acetate (6:4)0.77[1]
Paeonol-triazole derivativeSilica GelHexane / Ethyl Acetate (1:1)Not specified[1]
Aryl-urea triazole derivativeSilica GelEthyl Acetate / Hexane (1:1)Not specified[2]

Experimental Protocols

Protocol: General Column Chromatography Purification

This protocol provides a generalized methodology for the purification of a this compound derivative.

  • Selection of Solvent System:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and elute with various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Identify a solvent system that places the desired product at an Rf value of ~0.3 and provides good separation from impurities.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriately sized glass column based on the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary for dissolution).[5] Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[5] Carefully add this powder to the top of the packed column.

    • Add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or bulb) to begin elution at a steady flow rate.

    • Collect the eluent in a series of labeled test tubes or flasks (fractions).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound derivative.

Visualizations

G Workflow for Column Chromatography Purification cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Solvent System (via TLC) B Prepare Silica Gel Slurry A->B C Pack Column B->C D Dissolve/Adsorb Crude Sample C->D E Load Sample onto Column D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions (via TLC) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Obtain Purified Product J->K

Caption: General workflow for column chromatography purification.

G Troubleshooting Decision Tree Start Problem Observed During Column Chromatography NoMove Compound Not Moving (Rf ≈ 0) Start->NoMove PoorSep Poor Separation / Co-elution Start->PoorSep Streaking Band Streaking / Tailing Start->Streaking Sol_NoMove 1. Increase Eluent Polarity 2. Check for Decomposition 3. Deactivate Silica NoMove->Sol_NoMove Solution Sol_PoorSep 1. Re-optimize Solvent System (TLC) 2. Reduce Sample Load 3. Repack Column PoorSep->Sol_PoorSep Solution Sol_Streaking 1. Change Eluent / Use Dry-Load 2. Reduce Sample Load 3. Add Polar Modifier (e.g., MeOH) Streaking->Sol_Streaking Solution

Caption: Troubleshooting decision tree for common column issues.

References

common side reactions with 2-(2-Bromoethyl)-2H-1,2,3-triazole and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)-2H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

The primary side reaction during the synthesis of this compound from 1,2,3-triazole and 1,2-dibromoethane is the formation of the undesired N1 isomer, 1-(2-Bromoethyl)-1H-1,2,3-triazole. The alkylation of the 1,2,3-triazole ring can occur on either the N1 or N2 position, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How can I selectively synthesize the this compound (N2 isomer)?

Selective synthesis of the N2 isomer is favored under specific reaction conditions. Generally, using aprotic polar solvents and controlling the reaction temperature can influence the regioselectivity. The choice of base and the nature of the counter-ion can also play a crucial role. For instance, some synthetic protocols for substituted 2H-1,2,3-triazoles utilize specific catalysts or reaction conditions to achieve high yields of the desired isomer.[1][2]

Q3: What are the typical side reactions when using this compound as an alkylating agent?

When this compound is used in nucleophilic substitution reactions, the most common side reaction is elimination (E2 reaction), which leads to the formation of 2-Vinyl-2H-1,2,3-triazole. This is especially prevalent when using sterically hindered or strong bases at elevated temperatures.

Q4: How can the elimination side reaction be minimized?

To minimize the formation of the vinyl-triazole byproduct, consider the following strategies:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for the substrate, but a weaker base or no base at all if the nucleophile is sufficiently strong.

  • Temperature Control: Keep the reaction temperature as low as possible. Elimination reactions typically have a higher activation energy than substitution reactions and are favored at higher temperatures.

  • Solvent: Use polar aprotic solvents like DMF or acetonitrile, which can favor SN2 reactions over E2 reactions.

  • Nucleophile: Employ a strong, non-basic nucleophile.

Q5: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored at 2-8°C under an inert gas atmosphere.[3][4] The 1,2,3-triazole ring itself is generally stable under a variety of conditions, including acidic or basic hydrolysis and redox conditions.[5] However, the bromoethyl group is susceptible to nucleophilic attack and elimination, so proper storage is crucial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired N2 Isomer during Synthesis Reaction conditions favor the formation of the N1 isomer.Modify the reaction conditions. See the table below for a comparison of conditions influencing isomer formation.
Presence of 2-Vinyl-2H-1,2,3-triazole Impurity Elimination (E2) side reaction is occurring.Lower the reaction temperature. Use a less sterically hindered or weaker base. Change the solvent to a polar aprotic one.
Multiple Unidentified Byproducts The starting material may have degraded, or the reaction conditions are too harsh, causing decomposition.Verify the purity of the starting material. Use milder reaction conditions (lower temperature, less reactive base).
Difficulty in Product Purification The product and side products have similar polarities.Utilize flash chromatography with a carefully selected solvent system for separation.[6] In some cases, recrystallization can be effective for purifying triazole derivatives.[7]
Table 1: Influence of Reaction Conditions on N-Alkylation of 1,2,3-Triazole
Parameter Condition Favoring N2-Alkylation Condition Favoring N1-Alkylation Rationale
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Protic or less polarThe N2 position is generally more sterically hindered. Polar aprotic solvents can better solvate the cation of the base, leading to a more "naked" and reactive triazole anion, which can influence the reaction site.
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)The choice of base and its counter-ion can influence the coordination with the triazole anion, thereby directing the alkylation.
Temperature Lower temperaturesHigher temperaturesLower temperatures can increase the kinetic control of the reaction, potentially favoring one isomer over the other.
Alkylating Agent Bulky alkylating agentsLess bulky alkylating agentsWhile 1,2-dibromoethane is not particularly bulky, this general principle applies to triazole alkylation.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,2,3-triazole (1 equivalent) in dry N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (1.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Slowly add 1,2-dibromoethane (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: Nucleophilic Substitution using this compound

This protocol provides a general method for reacting a nucleophile (Nu-H) with this compound.

  • Preparation: To a solution of the nucleophile (Nu-H, 1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile), add a mild, non-nucleophilic base (e.g., K₂CO₃, 1.1 equivalents) if required to deprotonate the nucleophile.

  • Reagent Addition: Add this compound (1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction at a controlled temperature (e.g., room temperature to 50°C). Avoid excessive heating to prevent elimination. Monitor the reaction by TLC.

  • Work-up: After completion, filter off any inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the resulting product by column chromatography or recrystallization.

Visualizations

Caption: Isomeric products from the N-alkylation of 1,2,3-triazole.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity AnalyzeMixture Characterize Byproducts (NMR, MS) CheckPurity->AnalyzeMixture IsomerProblem Isomeric Impurities Present? AnalyzeMixture->IsomerProblem EliminationProblem Elimination Byproduct Present? IsomerProblem->EliminationProblem No ModifySynthesis Adjust Synthesis Conditions: - Change Solvent/Base - Lower Temperature IsomerProblem->ModifySynthesis Yes ModifyReaction Adjust Reaction Conditions: - Lower Temperature - Use Weaker Base EliminationProblem->ModifyReaction Yes Purification Optimize Purification Protocol (Column Chromatography) EliminationProblem->Purification No ModifySynthesis->Purification ModifyReaction->Purification End Successful Outcome Purification->End

References

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromoethyl)-2H-1,2,3-triazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 2-(2-Bromoethyl)-2H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when alkylating this compound?

A1: The most significant challenge is controlling the regioselectivity of the reaction. Alkylation can occur at either the N-1 or N-2 positions of the 1,2,3-triazole ring, often resulting in a mixture of regioisomers.[1][2] These isomers can be difficult to separate due to their similar physical properties.[3]

Q2: How can I favor the formation of the N-2 alkylated product?

A2: Several factors can be optimized to favor N-2 alkylation:

  • Substituents on the Triazole Ring: The presence of a bromine atom at the 4-position of the 1,2,3-triazole ring has been shown to direct alkylation to the N-2 position.[1][4]

  • Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) are commonly used and have been found to be effective.[1][5]

  • Choice of Base: An appropriate base is crucial for the deprotonation of the triazole. Potassium carbonate (K₂CO₃) is a frequently used base for this reaction.[1][5]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve N-2 selectivity. For example, in the alkylation of 4-bromo-NH-1,2,3-triazoles, reducing the temperature to -10°C in DMF has been shown to yield the best results.[1]

Q3: I am getting a low yield of my desired product. What are the possible causes?

A3: Low or no yield can be attributed to several factors:

  • Purity of Reactants: Ensure that your this compound and the alkylating agent are pure and have not degraded.[3]

  • Base Strength: The base may not be strong enough for efficient deprotonation of the triazole. Consider using a stronger base if necessary.[3]

  • Solubility Issues: The deprotonated triazole salt must be soluble in the reaction solvent for the reaction to proceed efficiently. If solubility is an issue, a different solvent may be required.[3]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but be mindful of the impact on regioselectivity (see Q2).[3]

  • Moisture: The presence of water can lead to hydrolysis of the alkylating agent or other side reactions. Ensure you are using anhydrous solvents and have a dry reaction setup.[3]

Q4: How can I separate the N-1 and N-2 alkylated isomers?

A4: The separation of these regioisomers can be challenging.[3]

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the isomers. Careful selection of the eluent system, often requiring a gradient, is critical for achieving good separation.[3]

  • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, HPLC can be a valuable tool.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: Poor Regioselectivity (Mixture of N-1 and N-2 Isomers)

Q: My reaction is producing a nearly 1:1 mixture of N-1 and N-2 isomers. How can I improve the selectivity for the N-2 product?

A: To improve N-2 selectivity, consider the following optimization steps:

  • Temperature Control: If the reaction is being run at room temperature or elevated temperatures, try lowering the temperature. For some systems, temperatures as low as -10°C have been shown to significantly favor N-2 alkylation.[1]

  • Solvent and Base System: The combination of solvent and base is critical. The use of potassium carbonate (K₂CO₃) in DMF is a good starting point for favoring N-2 substitution.[1][5]

  • Steric Hindrance: If your alkylating agent is small, consider if a bulkier protecting group on the triazole could direct alkylation to the less sterically hindered N-2 position.[2]

Problem: Low or No Product Yield

Q: I have set up the reaction as per a literature procedure, but I am not getting any product. What should I check?

A: A systematic check of your reaction setup and reagents is recommended:

  • Verify Starting Materials: Confirm the identity and purity of your this compound and alkylating agent using techniques like NMR or mass spectrometry.

  • Check Your Base: Ensure the base is fresh and has been stored correctly. Some bases can be hygroscopic and lose their activity.

  • Anhydrous Conditions: Double-check that your solvent is anhydrous and that your glassware was properly dried. Moisture can significantly impact the reaction.[3]

  • Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS to see if any starting material is being consumed or if any intermediate is being formed. This can help you determine if the reaction is stalled.

Data Presentation

Table 1: Effect of Reaction Conditions on the N-2 Regioselectivity of 4-Bromo-NH-1,2,3-triazole Alkylation

EntryAlkylating AgentBaseSolventTemperature (°C)Ratio of N-2 to (N-1 + N-3) IsomersCombined Yield (%)
1Phenyl-substitutedK₂CO₃DMFRoom Temp~10:1Good to Excellent
2Electron-deficientK₂CO₃DMFRoom Temp>13:1Good to Excellent
3Electron-richK₂CO₃DMFRoom TempSlightly lower than 10:1Good to Excellent
4Reactive BromidesK₂CO₃DMF-10 to 0Improved SelectivityGood to Excellent

Data synthesized from information presented in Organic Letters, 2009, 11, 5460-5493.[1][4]

Experimental Protocols

Protocol 1: General Procedure for N-2 Alkylation of a 4-Bromo-NH-1,2,3-triazole

  • To a solution of the 4-bromo-NH-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Cool the mixture to the desired temperature (e.g., -10°C to room temperature).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the regioisomers.

Protocol 2: Synthesis of a 1-(2-Bromoethyl) Heterocycle (Analogous Procedure)

This protocol is for the synthesis of 1-(2-bromoethyl)isatins and can be adapted as a starting point for the synthesis of the target bromoethyl triazole from the parent triazole.

  • Dissolve the starting heterocycle (e.g., isatin or 1H-1,2,3-triazole) (1.0 eq) in dry DMF.

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Add 1,2-dibromoethane (excess, e.g., 3.0 eq).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.[6]

Mandatory Visualization

experimental_workflow start Start: Prepare Reactants dissolve Dissolve this compound and base (e.g., K2CO3) in anhydrous solvent (e.g., DMF) start->dissolve cool Cool reaction mixture (e.g., -10°C to RT) dissolve->cool add_alkylating_agent Add alkylating agent dropwise cool->add_alkylating_agent stir Stir until completion (Monitor by TLC/LC-MS) add_alkylating_agent->stir workup Aqueous workup and extraction stir->workup purify Purify by column chromatography workup->purify end End: Characterize product purify->end

Caption: Experimental workflow for the alkylation of this compound.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity check_reagents Check purity of starting materials and base low_yield->check_reagents Impure? temp_selectivity Lower reaction temperature (e.g., to -10°C) poor_selectivity->temp_selectivity anhydrous Ensure anhydrous conditions check_reagents->anhydrous Pure temp_yield Optimize reaction temperature anhydrous->temp_yield Dry solvent_sol Check solubility of triazole salt in solvent temp_yield->solvent_sol Optimized solution_yield Resolution solvent_sol->solution_yield Soluble solvent_base Verify solvent and base system (e.g., DMF/K2CO3) temp_selectivity->solvent_base sterics Consider steric effects of substituents solvent_base->sterics solution_selectivity Resolution sterics->solution_selectivity

Caption: Troubleshooting guide for the alkylation of this compound.

References

stability issues of 2-(2-Bromoethyl)-2H-1,2,3-triazole under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Bromoethyl)-2H-1,2,3-triazole under various pH conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,3-triazole ring?

A1: The 1,2,3-triazole ring is a robust aromatic heterocycle known for its high degree of stability. It is generally resistant to acidic and basic hydrolysis, metabolic degradation, and redox conditions. This stability makes it a valuable scaffold in medicinal chemistry and materials science.

Q2: What are the potential sites of instability in this compound?

A2: While the 1,2,3-triazole core is stable, the primary site of potential degradation in this compound is the 2-bromoethyl side chain. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This can lead to hydrolysis or other substitution reactions, particularly under basic or neutral pH conditions.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: The compound is likely to be relatively stable under acidic conditions. Protonation of the triazole ring could slightly influence the reactivity of the side chain, but significant degradation is not typically expected.

  • Neutral and Basic Conditions: Under neutral and, more significantly, under basic conditions, the bromoethyl group is susceptible to hydrolysis. The hydroxide ion (OH⁻) can act as a nucleophile, displacing the bromide ion to form 2-(2-hydroxyethyl)-2H-1,2,3-triazole. The rate of this hydrolysis is expected to increase with increasing pH.

Q4: What are the likely degradation products of this compound in aqueous solutions?

A4: The most probable degradation product resulting from hydrolysis is 2-(2-hydroxyethyl)-2H-1,2,3-triazole. Under certain conditions, elimination reactions could potentially lead to the formation of 2-vinyl-2H-1,2,3-triazole, although this is generally less favored in aqueous media compared to substitution.

Troubleshooting Guide

Issue: I am observing the appearance of an unexpected peak in my HPLC analysis when working with this compound in a buffered solution.

  • Possible Cause: This is likely a degradation product of your starting material. If you are working at neutral or basic pH, the most probable cause is the hydrolysis of the bromoethyl side chain.

  • Troubleshooting Steps:

    • Confirm the Identity of the New Peak: Use LC-MS/MS to determine the mass of the new peak. The expected mass for the hydrolyzed product, 2-(2-hydroxyethyl)-2H-1,2,3-triazole, would correspond to the loss of bromine and the addition of a hydroxyl group.

    • Perform a Forced Degradation Study: To confirm that the new peak is a degradation product, subject a sample of this compound to forced degradation conditions as outlined in the experimental protocols below. Compare the retention time of the degradation product with the unknown peak in your experimental sample.

    • Adjust pH: If stability is critical for your experiment, consider running your reaction or storing your solutions at a lower pH (e.g., pH 4-5) to minimize hydrolysis.

Issue: My reaction yield is lower than expected when using this compound in a basic reaction medium.

  • Possible Cause: The basic conditions of your reaction may be causing significant degradation of your starting material through hydrolysis, reducing the amount available to participate in your desired reaction.

  • Troubleshooting Steps:

    • Monitor Starting Material Consumption: Analyze your reaction mixture by HPLC at different time points to monitor the disappearance of the this compound starting material and the appearance of any degradation products.

    • Consider a Milder Base: If possible, investigate whether a weaker base can be used to achieve your desired transformation without causing significant degradation of the starting material.

    • Modify the Order of Addition: If applicable to your synthesis, consider adding the this compound to the reaction mixture at a later stage to minimize its exposure time to the basic conditions.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how such data would be summarized.

Table 1: Percentage Degradation of this compound at 40°C

Time (hours)0.1 M HCl (pH 1)Phosphate Buffer (pH 7)0.1 M NaOH (pH 13)
00%0%0%
2< 1%2.5%15.2%
6< 1%7.8%40.5%
121.2%15.1%75.8%
242.5%28.3%> 95%

Table 2: Formation of Primary Degradation Product (2-(2-hydroxyethyl)-2H-1,2,3-triazole) at 40°C

Time (hours)0.1 M HCl (pH 1)Phosphate Buffer (pH 7)0.1 M NaOH (pH 13)
00%0%0%
2Not Detected2.3%14.8%
6Not Detected7.5%39.7%
12< 1%14.6%73.1%
242.1%27.5%> 90% (secondary degradation observed)

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol outlines the procedure for investigating the stability of this compound under acidic, neutral, and basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Degradation Solutions:

    • Acidic: Add a known volume of the stock solution to 0.1 M hydrochloric acid to achieve a final concentration of 0.1 mg/mL.

    • Neutral: Add a known volume of the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration of 0.1 mg/mL.

    • Basic: Add a known volume of the stock solution to 0.1 M sodium hydroxide to achieve a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the prepared solutions in a temperature-controlled environment (e.g., 40°C or 60°C). Protect the solutions from light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is to stop the degradation process before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point. Use a UV detector at an appropriate wavelength to monitor the parent compound and any degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Protocol 2: Analytical Method for Stability Testing

This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for an optimal wavelength (e.g., 210-230 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the quenched samples from the forced degradation study with the initial mobile phase composition.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acidic Condition (0.1 M HCl) Start->Acid Neutral Neutral Condition (pH 7 Buffer) Start->Neutral Base Basic Condition (0.1 M NaOH) Start->Base Incubate Incubate at Elevated Temperature (e.g., 40°C) Acid->Incubate Neutral->Incubate Base->Incubate Sample Sample at Time Points (0, 2, 6, 12, 24h) Incubate->Sample Quench Quench Reaction (Neutralize) Sample->Quench HPLC HPLC Analysis Quench->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks Data Data Analysis (% Degradation, % Product) HPLC->Data

Caption: Workflow for pH-dependent stability testing.

Degradation_Pathway Parent This compound Product1 2-(2-Hydroxyethyl)-2H-1,2,3-triazole Parent->Product1 Hydrolysis (OH⁻, H₂O) Major Pathway Product2 2-Vinyl-2H-1,2,3-triazole Parent->Product2 Elimination (Base) Minor Pathway

Caption: Potential degradation pathways.

preventing the formation of isomeric byproducts in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomeric byproducts during triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomeric byproducts in triazole synthesis?

A1: In the synthesis of 1,2,3-triazoles via the reaction of azides and alkynes, the most common isomeric byproducts are the 1,4-disubstituted and 1,5-disubstituted regioisomers. For 1,2,4-triazoles, isomeric mixtures can also arise, for instance, from alkylation at different nitrogen atoms (N-1 vs. N-4) or from reactions like the Einhorn-Brunner synthesis where regioselectivity is dependent on the electronic properties of the starting materials.[1][2]

Q2: What is the fundamental difference between thermal Huisgen cycloaddition, CuAAC, and RuAAC in terms of regioselectivity?

A2: The classic thermal Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction that often results in a mixture of 1,4- and 1,5-regioisomers due to similar energy barriers for both pathways.[3][4][5] In contrast, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a stepwise process that proceeds through a copper-acetylide intermediate, leading exclusively to the formation of the 1,4-disubstituted triazole isomer.[5][6][7][8][] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) also follows a stepwise mechanism but through a ruthenacycle intermediate, which selectively yields the 1,5-disubstituted triazole isomer.[6][10][11]

Q3: Can internal alkynes be used in these cycloaddition reactions?

A3: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally limited to terminal alkynes.[11] However, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective with both terminal and internal alkynes, providing a route to fully substituted 1,2,3-triazoles.[6][10]

Q4: How can I distinguish between the 1,4- and 1,5-isomers of 1,2,3-triazoles?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers. Specific 1D and 2D NMR experiments, such as ¹H, ¹³C, and Nuclear Overhauser Effect (NOE) spectroscopy, can help in the structural elucidation. In the ¹H NMR spectrum, the chemical shift of the triazole proton can be indicative. For the 1,5-isomer, a more pronounced NOE effect may be observed between the substituents on the triazole ring.[12] Comparing the obtained spectra with literature data for known compounds is also a reliable method of confirmation.[12]

Troubleshooting Guides

Issue 1: My thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers.

  • Cause: The thermal reaction often lacks regioselectivity, leading to mixtures of regioisomers, sometimes in nearly a 1:1 ratio.[1][4]

  • Solution 1: Switch to a Catalyzed Reaction. For exclusive formation of the 1,4-isomer, employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7] For the 1,5-isomer, use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[6][10]

  • Solution 2: Separation of Isomers. If a catalyzed reaction is not feasible, the isomeric mixture can be separated using chromatographic techniques such as column chromatography or by attempting recrystallization with different solvents.[1]

Issue 2: My CuAAC reaction is sluggish or is not proceeding to completion.

  • Cause 1: Inactive Copper(I) Catalyst. The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by atmospheric oxygen.

  • Solution 1: It is crucial to maintain a sufficient concentration of the active Cu(I) catalyst.[8] This can be achieved by using a reducing agent, such as sodium ascorbate, to reduce any in situ formed Cu(II) back to Cu(I).[8] Alternatively, starting with a stable Cu(I) source and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Cause 2: Poor Ligand Choice or Absence of Ligand. Ligands play a role in protecting the copper catalyst from oxidation and can influence the catalytic activity.[8]

  • Solution 2: The use of appropriate ligands can stabilize the Cu(I) catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand for this purpose.

Issue 3: I am observing byproducts in my RuAAC reaction with aryl azides.

  • Cause: The reaction of aryl azides in RuAAC can sometimes be problematic, leading to low yields and the formation of byproducts when using certain ruthenium catalysts like Cp*RuCl(PPh₃)₂.[11]

  • Solution: A more active catalytic system, such as [Cp*RuCl]₄ in dimethylformamide (DMF), can improve the reaction outcome for aryl azides.[11] Employing microwave irradiation can also lead to higher yields, cleaner products, and shorter reaction times.[11]

Quantitative Data on Regioselectivity

Reaction TypeCatalystAlkyne TypePredominant IsomerRegioselectivityReference
Thermal Huisgen Cycloaddition NoneTerminalMixture of 1,4- and 1,5-Often poor, can be ~1:1[1][4]
CuAAC Copper(I) saltsTerminal1,4-disubstitutedHigh to exclusive[5][6][8]
RuAAC Ruthenium(II) complexesTerminal1,5-disubstitutedHigh to exclusive[6][10]
RuAAC Ruthenium(II) complexesInternal1,4,5-trisubstitutedHigh[6][10]
Gold-Catalyzed Cycloaddition Gold Nanocrystals (rhombic dodecahedra)Terminal1,4-disubstituted100%[13]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazole Synthesis

  • Reagents and Setup: In a reaction vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent system (e.g., a mixture of water and a tertiary alcohol like t-butanol).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) source. This is typically done by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) and a reducing agent like sodium ascorbate (5-10 mol%) in water.

  • Reaction Initiation: Add the freshly prepared copper catalyst solution to the solution of the azide and alkyne.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazole Synthesis

  • Reagents and Setup: To a reaction tube, add the azide (1.0 equiv), the alkyne (1.2 equiv), and the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄, 1-2 mol%).

  • Solvent: Add a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). For aryl azides, microwave irradiation may be beneficial.[11]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the 1,5-disubstituted triazole.

Visualized Workflows and Mechanisms

G cluster_0 Regioselective Triazole Synthesis Workflow start Start with Azide and Alkyne decision Desired Isomer? start->decision thermal Thermal Huisgen Cycloaddition decision->thermal No Preference / Thermal cu_cat CuAAC Reaction decision->cu_cat 1,4-Isomer ru_cat RuAAC Reaction decision->ru_cat 1,5-Isomer mixture Mixture of 1,4- and 1,5-Isomers thermal->mixture prod_1_4 1,4-Disubstituted Triazole cu_cat->prod_1_4 prod_1_5 1,5-Disubstituted Triazole ru_cat->prod_1_5 separation Chromatographic Separation mixture->separation separation->prod_1_4 separation->prod_1_5

Caption: Decision workflow for selecting a synthetic route to 1,2,3-triazoles based on desired regioselectivity.

G cluster_1 CuAAC vs. RuAAC Regioselectivity cluster_cu Cu(I) Catalysis cluster_ru Ru(II) Catalysis reactants Azide + Terminal Alkyne cu_intermediate Copper-Acetylide Intermediate reactants->cu_intermediate [Cu(I)] ru_intermediate Ruthenacycle Intermediate reactants->ru_intermediate [Ru(II)] product_1_4 1,4-Isomer cu_intermediate->product_1_4 Cyclization product_1_5 1,5-Isomer ru_intermediate->product_1_5 Reductive Elimination

Caption: Simplified comparison of the catalytic cycles for CuAAC and RuAAC leading to different regioisomers.

References

Technical Support Center: Work-up Procedures for 2-(2-Bromoethyl)-2H-1,2,3-triazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up and purification of reaction mixtures containing 2-(2-Bromoethyl)-2H-1,2,3-triazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction involving this compound synthesized in a polar aprotic solvent like DMF or DMSO?

A1: A common procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and washing it multiple times with brine (saturated aqueous NaCl solution) to remove the high-boiling point solvent.[1][2]

  • Step 1: Dilution: Dilute the reaction mixture with ethyl acetate (e.g., 10 mL for a small-scale reaction).

  • Step 2: Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with brine (e.g., 3 x 15 mL). The brine helps to break up emulsions and draws the polar solvent (DMF/DMSO) into the aqueous layer.[1][2]

  • Step 3: Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Step 4: Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Q2: Is the this compound moiety stable under common work-up conditions?

A2: The 1,2,3-triazole ring itself is generally very stable and resistant to acidic or basic hydrolysis, as well as mild oxidative and reductive conditions.[3][4] However, the 2-bromoethyl group is a reactive alkyl halide. Care should be taken to avoid prolonged exposure to strong bases or nucleophiles during the work-up, which could lead to side reactions such as elimination or substitution.

Q3: My reaction was performed in THF. What is an appropriate quenching and extraction procedure?

A3: For reactions in solvents like tetrahydrofuran (THF), the work-up typically begins with quenching the reaction.

  • Step 1: Quenching: Cool the reaction mixture to 0 °C and slowly add a quenching solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used for quenching organometallic reagents or strong bases.[5] For other reactions, water can be used.

  • Step 2: Phase Separation & Extraction: After quenching, the phases are separated. The aqueous layer should be extracted multiple times with an organic solvent (e.g., 3 x 20 mL of EtOAc) to ensure complete recovery of the product.[5]

  • Step 3: Combine & Wash: The organic extracts are combined, washed with brine to remove residual water and water-soluble impurities, and then dried over an anhydrous drying agent.[5]

  • Step 4: Concentration: The solvent is removed under reduced pressure to yield the crude product.

Q4: What are the best practices for purifying the crude product?

A4: Flash column chromatography on silica gel is the most frequently cited method for purifying 2-substituted-1,2,3-triazoles.[5][6] A gradient elution system is often effective, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include gradients of ethyl acetate in n-hexane or dichloromethane in hexane.[5][6] Monitoring the separation is done by thin-layer chromatography (TLC).[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Extraction 1. The product may be more polar than expected and remain in the aqueous layer. 2. The product may have volatilized during solvent removal if it has a low molecular weight.1. Back-extract the aqueous layer with a more polar organic solvent like dichloromethane (DCM) or a mixture of DCM/isopropanol. Check the aqueous layer by TLC to confirm the presence of the product. 2. Use a rotary evaporator with controlled temperature and pressure. Avoid heating the flask excessively.
Persistent Emulsion During Liquid-Liquid Extraction 1. The presence of polar, high-boiling point solvents (e.g., DMF). 2. The formation of salts or charged species.1. Add a small amount of saturated brine to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 2. Allow the mixture to stand for a longer period without agitation. 3. Filter the entire mixture through a pad of Celite®.
Product Appears as an Oil and Will Not Solidify 1. Residual high-boiling point solvent (DMF, DMSO) is present. 2. The product is inherently an oil at room temperature. 3. The presence of impurities is depressing the melting point.1. Remove residual solvent by azeotropic distillation with toluene under reduced pressure or by performing additional aqueous washes. 2. Confirm the product's identity and expected physical state from literature. 3. Purify the product using flash column chromatography.[6]
Multiple Spots on TLC of Crude Product 1. Incomplete reaction, leaving starting materials. 2. Formation of the N-1 alkylated regioisomer. 3. Side reactions involving the bromoethyl group (e.g., elimination to vinyl-triazole, substitution by a nucleophile in the reaction mixture).1. Optimize reaction time and temperature. 2. Isomer formation is common in triazole alkylations. These can often be separated by careful column chromatography.[6] 3. Characterize the impurities by NMR or MS to identify the side products. Adjust reaction conditions (e.g., use a non-nucleophilic base, lower temperature) to minimize their formation.
Product Degradation on Silica Gel Column 1. The compound is sensitive to the acidic nature of standard silica gel. 2. The compound is unstable and degrades over the time required for chromatography.1. Use deactivated silica gel. This can be prepared by making a slurry of silica gel in the starting eluent containing 1-2% triethylamine (Et₃N) and then packing the column. 2. Perform the chromatography quickly. Consider using a shorter, wider column to speed up the elution.

Data on Purification of Related Triazoles

The following table summarizes purification data from the synthesis of various 2-substituted 1,2,3-triazoles, which can serve as a starting point for developing a purification protocol.

Starting MaterialsPurification MethodEluent SystemYield of Pure N-2 IsomerReference
1-(azidomethyl)-4-(trifluoromethyl)benzene derivative and an alkyneFlash ChromatographyGradient: Hexane-CH₂Cl₂ (3:1) -> Hexane-CH₂Cl₂ (1:1) -> CH₂Cl₂70%[6]
1-(azidomethyl)-4-(trifluoromethyl)benzene derivative and iodomethaneFlash ChromatographyGradient: Hexane-CH₂Cl₂ (3:1) -> Hexane-CH₂Cl₂ (1:1) -> CH₂Cl₂71.4%[6]
1-(azidomethyl)-4-(trifluoromethyl)benzene derivative and (2-bromoethyl)benzeneFlash ChromatographyGradient: Hexane-CH₂Cl₂ (3:1) -> Hexane-CH₂Cl₂ (1:1) -> CH₂Cl₂79%[6]

Experimental Protocols

Protocol 1: General Work-up for a Reaction in DMF

This protocol is adapted from standard procedures for purifying triazoles from high-boiling point polar solvents.[1][2]

  • Cooling: Once the reaction is deemed complete by TLC, allow the reaction mixture to cool to room temperature.

  • Dilution: Pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc, approx. 10 volumes relative to the DMF volume).

  • Washing: Add an equal volume of brine. Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the brine wash two more times to ensure complete removal of DMF.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄.

  • Filtration and Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh EtOAc. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Quenching and Extraction for a Reaction in THF

This protocol is suitable for reactions involving organometallic species or other water-sensitive reagents.[5]

  • Cooling and Quenching: Cool the reaction vessel in an ice bath (0 °C). Slowly add saturated aqueous NH₄Cl solution dropwise with stirring until no further reaction is observed.

  • Extraction: Transfer the entire mixture to a separatory funnel. If the layers do not separate well, add more water and/or EtOAc. Separate the layers and extract the aqueous phase with EtOAc (3 x 20 mL).

  • Combine and Wash: Combine all organic extracts and wash them with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_isolation Product Isolation Reaction Completed Reaction Mixture (e.g., in DMF, THF) Quench Step 1: Quench Reaction (if necessary, e.g., with aq. NH4Cl) Reaction->Quench Extract Step 2: Liquid-Liquid Extraction (e.g., EtOAc / Water or Brine) Quench->Extract Wash Step 3: Wash Organic Layer (Remove solvent/impurities) Extract->Wash Dry Step 4: Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Step 5: Concentrate (Rotary Evaporation) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Step 6: Purify Product (e.g., Column Chromatography) Crude->Purify Pure Pure Product Purify->Pure

Caption: General experimental workflow for the work-up and isolation of products.

Troubleshooting_Logic Start Crude Product Obtained After Work-up CheckTLC Analyze by TLC. Is it a single spot? Start->CheckTLC Impure Multiple Spots / Streaking CheckTLC->Impure No Pure Single, Clean Spot CheckTLC->Pure Yes CheckYield Is the yield acceptable? LowYield Low Yield CheckYield->LowYield No GoodYield Acceptable Yield CheckYield->GoodYield Yes Purification Action: Purify via Column Chromatography Impure->Purification Pure->CheckYield TroubleshootWorkup Action: Re-evaluate Work-up. Check aqueous layers for product. LowYield->TroubleshootWorkup Characterize Action: Characterize Product (NMR, MS) GoodYield->Characterize Purification->Pure End Process Complete Characterize->End

Caption: A logical flowchart for troubleshooting crude product analysis after work-up.

References

Technical Support Center: Efficient Catalyst Selection for Reactions with 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(2-Bromoethyl)-2H-1,2,3-triazole. The following sections offer guidance on catalyst selection, reaction optimization, and troubleshooting common issues to ensure efficient and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The primary reactivity of this compound stems from the bromoethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This makes it a versatile building block for introducing the 2H-1,2,3-triazol-2-ylethyl moiety onto various molecules.[1] Common reactions include:

  • Nucleophilic Substitution (SN2): Reaction with a wide range of nucleophiles such as azides, amines, thiols, phenoxides, and carbanions to form a new carbon-nucleophile bond.

  • Alkylation of Heterocycles: Used to alkylate nitrogen-containing heterocycles, such as isatins or other triazoles.[2]

Q2: What type of catalyst is typically required for reactions with this compound?

A2: For most nucleophilic substitution reactions involving the bromoethyl group, a catalyst may not be strictly necessary, as the bromide is a good leaving group. However, the reaction is typically facilitated by a base to neutralize the generated HBr. In some cases, catalysts can be used to enhance reaction rates and yields:

  • Phase-Transfer Catalysts (PTC): For reactions with nucleophiles that have limited solubility in the organic solvent, a PTC such as tetrabutylammonium bromide (TBAB) can be beneficial.

  • Iodide Catalysis (Finkelstein Reaction): In cases of low reactivity, a catalytic amount of sodium or potassium iodide can be added. The iodide displaces the bromide to form a more reactive iodoethyl intermediate in situ.

Q3: How can I improve the yield and regioselectivity of N-alkylation using this compound?

A3: Achieving high yield and regioselectivity in N-alkylation is crucial. For NH-1,2,3-triazoles, alkylation can occur at different nitrogen atoms. To favor N-2 alkylation, the reaction conditions can be optimized. For instance, in the alkylation of 4-bromo-NH-1,2,3-triazoles, using potassium carbonate (K₂CO₃) as the base in DMF at a low temperature (-10 °C) has been shown to significantly improve regioselectivity for the N-2 substituted product.[3]

Q4: What are potential side reactions when using this compound?

A4: A potential side reaction is the elimination of HBr from the bromoethyl group to form the corresponding vinyl-triazole, especially in the presence of a strong, sterically hindered base. Over-alkylation can also occur if the product of the initial reaction contains a nucleophilic site that can react further with the starting material.

Troubleshooting Guide

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step Rationale
Poor Nucleophilicity - Use a stronger nucleophile if possible.- Increase the concentration of the nucleophile.A more potent nucleophile will increase the reaction rate.
Insufficient Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C.Higher temperatures provide the necessary activation energy for the reaction to proceed.
Poor Solubility of Nucleophile - Use a phase-transfer catalyst (e.g., TBAB, 5-10 mol%).- Choose a more suitable solvent that dissolves all reactants.A PTC helps to transport the nucleophile from a solid or aqueous phase to the organic phase where the reaction occurs.
Deactivated Substrate - Add a catalytic amount of NaI or KI (Finkelstein conditions).The in situ formation of the more reactive iodo-intermediate can accelerate the reaction.
Inappropriate Base - Ensure the base is strong enough to deprotonate the nucleophile (if required) but not so strong as to promote elimination.- Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.The choice of base is critical for activating the nucleophile and avoiding side reactions.

Troubleshooting Workflow for Low Conversion

LowConversion start Low or No Conversion check_nucleophile Check Nucleophile Strength start->check_nucleophile increase_temp Increase Reaction Temperature check_nucleophile->increase_temp Nucleophile is adequate success Reaction Successful check_nucleophile->success Stronger nucleophile works check_solubility Check Reactant Solubility increase_temp->check_solubility No improvement increase_temp->success Higher temp works add_iodide Add Catalytic Iodide check_solubility->add_iodide Solubility is good check_solubility->success PTC or new solvent works check_base Evaluate Base add_iodide->check_base Still low conversion add_iodide->success Iodide catalysis works check_base->success Optimization successful

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step Rationale
Elimination (E2) Side Reaction - Use a less sterically hindered, weaker base.- Lower the reaction temperature.Strong, bulky bases can promote the elimination of HBr to form a vinyl-triazole byproduct.
Over-alkylation - Use a slight excess of the nucleophile relative to the bromoethyl triazole.- Add the bromoethyl triazole slowly to the reaction mixture.This ensures that the bromo-compound is consumed before it can react with the product.
Decomposition of Reactants or Products - Lower the reaction temperature.- Reduce the reaction time.- Ensure an inert atmosphere if reactants are air-sensitive.Harsh reaction conditions can lead to the degradation of starting materials or the desired product.

Logical Flow for Minimizing Side Products

SideProducts start Side Product Formation identify_side_product Identify Side Product (e.g., by NMR, MS) start->identify_side_product is_elimination Is it an Elimination Product? identify_side_product->is_elimination is_overalkylation Is it an Over-alkylation Product? is_elimination->is_overalkylation No adjust_base_temp Use Weaker Base / Lower Temp is_elimination->adjust_base_temp Yes is_decomposition Is it a Decomposition Product? is_overalkylation->is_decomposition No adjust_stoichiometry Adjust Reactant Stoichiometry is_overalkylation->adjust_stoichiometry Yes adjust_conditions Use Milder Conditions is_decomposition->adjust_conditions Yes pure_product Pure Product Obtained adjust_base_temp->pure_product adjust_stoichiometry->pure_product adjust_conditions->pure_product

Caption: Decision-making process for minimizing side products.

Data Presentation: Catalyst and Reaction Conditions for Analogous Systems

The following tables summarize quantitative data for reactions analogous to those with this compound, providing a starting point for experimental design.

Table 1: N-Alkylation of Isatins with 1,2-Dibromoethane (A model for reaction with N-H containing heterocycles) [2]

Isatin SubstituentBaseSolventTemperatureTime (h)Yield (%)
HK₂CO₃Dry DMFRoom Temp.12>90
5-FK₂CO₃Dry DMFRoom Temp.12>90
5-ClK₂CO₃Dry DMFRoom Temp.12>90
5-BrK₂CO₃Dry DMFRoom Temp.12>90

Table 2: Nucleophilic Substitution of 1-(2-Bromoethyl)isatins with Sodium Azide [2]

Isatin SubstituentNucleophileSolventTemperatureTime (h)Yield (%)
HNaN₃DMF/H₂O80 °C3>95
5-FNaN₃DMF/H₂O80 °C3>95
5-ClNaN₃DMF/H₂O80 °C3>95
5-BrNaN₃DMF/H₂O80 °C3>95

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the amine, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound to the flask.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Nucleophilic Substitution

ExperimentalWorkflow start Start setup Combine Nucleophile, Base, and Solvent start->setup add_substrate Add 2-(2-Bromoethyl)- 2H-1,2,3-triazole setup->add_substrate react Heat and Monitor Reaction (TLC) add_substrate->react workup Aqueous Workup and Extraction react->workup Reaction Complete purify Purification by Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for nucleopolc substitution.

Protocol 2: Finkelstein-Assisted Nucleophilic Substitution

This protocol is for reactions where the bromide leaving group shows low reactivity.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Sodium iodide (NaI) (0.1 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the nucleophile, K₂CO₃, and NaI.

  • Add dry acetonitrile via syringe.

  • Stir the reaction at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

References

scale-up considerations for the synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole derivatives, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is the N-alkylation of 1H-1,2,3-triazole with a suitable 2-bromoethylating agent, such as 1,2-dibromoethane or 1-bromo-2-chloroethane, in the presence of a base. However, a significant challenge with this method is controlling the regioselectivity, as it often yields a mixture of 1-(2-Bromoethyl)-1H-1,2,3-triazole and the desired this compound.[1]

Q2: How can I improve the regioselectivity to favor the N2-isomer during alkylation?

A2: Achieving high N2-selectivity is a critical challenge. Several factors can influence the isomeric ratio:

  • Solvent: The choice of solvent can significantly impact the N1/N2 ratio.[1] Polar aprotic solvents like DMF are commonly used.

  • Base: The nature of the base (e.g., K2CO3, NaH, Cs2CO3) can influence the nucleophilicity of the different nitrogen atoms in the triazole ring.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Directing Groups: Introducing a removable directing group, such as a bromine atom at the 4-position of the triazole ring, can favor N2-alkylation.[2][3] The bromo group can later be removed through hydrogenation.

Q3: What are the primary challenges when scaling up this synthesis?

A3: Key scale-up challenges include:

  • Regioisomer Separation: Separation of the N1 and N2 isomers can be difficult and costly on a large scale, often requiring extensive chromatography.[4] Developing a scalable, chromatography-free purification method is crucial.

  • Exothermic Reaction Control: The alkylation reaction can be exothermic, necessitating careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Work-up and Product Isolation: Efficiently isolating the product from the reaction mixture and removing inorganic salts can be challenging at a larger scale.

  • Safety: Handling hazardous reagents like 1,2-dibromoethane, which is a toxic and potentially carcinogenic alkylating agent, requires stringent safety protocols in a larger-scale setting.[5]

Q4: Are there alternative synthetic routes that avoid the issue of regioselectivity?

A4: Yes, alternative strategies exist, although they may involve more steps or less readily available starting materials. These can include:

  • Cycloaddition Reactions: Building the triazole ring with the N2-substituent already in place, for instance, through the cyclization of activated dihydrazones.[4]

  • Three-Component Reactions: Some catalytic systems allow for the three-component coupling of an alkyne, an azide source, and an electrophile, which can sometimes be controlled to favor the N2-isomer.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing on a larger scale. - Degradation of the product during work-up.- Monitor reaction progress by TLC or HPLC to ensure completion. - Optimize the reaction temperature; a moderate increase might improve the rate, but be cautious of side reactions. - Ensure adequate agitation, especially in large reactors, to maintain a homogeneous mixture. - Perform a stability study of the product under the work-up conditions.
Poor Regioselectivity (High N1-isomer formation) - Reaction conditions favor N1-alkylation. - Inappropriate choice of solvent or base.- Screen different solvents (e.g., DMF, acetonitrile, THF). - Test a range of bases (e.g., K2CO3, Cs2CO3, NaH). Cs2CO3 in DMSO has been shown to be effective in some triazole syntheses.[6] - Lower the reaction temperature. - Consider a bromo-directed synthesis strategy.[3]
Formation of Impurities - Over-alkylation (reaction of the bromoethyl group with another triazole molecule). - Side reactions of the alkylating agent. - Thermal degradation.- Use a slight excess of the 1H-1,2,3-triazole to minimize dialkylation. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. - Ensure the reaction temperature is well-controlled.
Difficulty in Product Purification - Co-elution of N1 and N2 isomers in chromatography. - Product is an oil or low-melting solid, making recrystallization difficult. - Presence of residual inorganic salts after work-up.- For chromatography, screen different solvent systems and stationary phases (e.g., alumina). - For recrystallization, perform a thorough solvent screen. A solvent system that selectively precipitates one isomer may be found.[4] - Ensure thorough washing of the organic phase during work-up to remove all inorganic salts.

Experimental Protocols

Protocol 1: N-Alkylation of 1H-1,2,3-Triazole with 1,2-Dibromoethane

This protocol is a general guideline and requires optimization for regioselectivity and yield.

  • Reaction Setup: In a well-ventilated fume hood, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet with 1H-1,2,3-triazole (1.0 eq) and anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add powdered potassium carbonate (K2CO3, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Alkylation: Stir the suspension at 0 °C for 30 minutes. Slowly add 1,2-dibromoethane (1.2 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, will require purification by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Isomer Ratio (Hypothetical Data for Optimization)

Entry Base Solvent Temperature (°C) N1:N2 Ratio Total Yield (%)
1K2CO3DMF253:175
2K2CO3DMF02.5:170
3NaHTHF04:165
4Cs2CO3DMF251.5:180
5Cs2CO3MeCN252:178

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Reaction Stage cluster_1 Purification Stage Start 1H-1,2,3-Triazole + 1,2-Dibromoethane Alkylation N-Alkylation (Base, Solvent, Temp) Start->Alkylation Crude Crude Product (N1 and N2 Isomers) Alkylation->Crude Purification Purification (Chromatography/ Recrystallization) Crude->Purification N1_Isomer N1-Isomer (Byproduct) Purification->N1_Isomer N2_Isomer This compound (Desired Product) Purification->N2_Isomer

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Poor Regioselectivity

G Start Poor N2-Selectivity (High N1-Isomer) Change_Base Change Base? (e.g., to Cs2CO3) Start->Change_Base Change_Solvent Change Solvent? (e.g., to MeCN) Change_Base->Change_Solvent No Improvement Re-evaluate Re-evaluate Isomer Ratio Change_Base->Re-evaluate Improved Lower_Temp Lower Temperature? Change_Solvent->Lower_Temp No Improvement Change_Solvent->Re-evaluate Improved Bromo_Direct Use Bromo-Directing Group? Lower_Temp->Bromo_Direct No Improvement Lower_Temp->Re-evaluate Improved Bromo_Direct->Re-evaluate Improved

Caption: Decision tree for troubleshooting poor regioselectivity in the alkylation reaction.

References

Validation & Comparative

characterization of novel compounds synthesized from 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds hypothetically synthesized from the versatile building block, 2-(2-Bromoethyl)-2H-1,2,3-triazole. The focus is on their potential as anticancer agents, with a detailed examination of their characterization, biological activity against various cancer cell lines, and comparison with established chemotherapy drugs and other triazole-based compounds. This document is intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

Synthesis and Characterization of Novel Compounds

The synthesis of novel bioactive molecules leveraging the this compound scaffold is a promising avenue in drug discovery. The bromoethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various pharmacophores. A general synthetic approach involves the reaction of this compound with a selected nucleophile, such as a substituted phenol or amine, to yield a diverse library of candidate compounds.

Hypothetical Lead Compound (HLC-1): For the purpose of this guide, we will consider a hypothetical lead compound, 2-(2-(4-aminophenoxy)ethyl)-2H-1,2,3-triazole (HLC-1) , synthesized via the reaction of this compound with 4-aminophenol.

The structural integrity and purity of newly synthesized compounds are paramount. Characterization is typically achieved through a combination of spectroscopic methods.

Table 1: Spectroscopic and Physical Characterization Data for HLC-1

ParameterData
Molecular Formula C₁₀H₁₂N₄O
Molecular Weight 204.23 g/mol
Appearance Off-white solid
Melting Point 155-157 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.15 (s, 2H, Triazole-H), 6.62 (d, J=8.8 Hz, 2H, Ar-H), 6.48 (d, J=8.8 Hz, 2H, Ar-H), 4.95 (s, 2H, NH₂), 4.58 (t, J=5.2 Hz, 2H, OCH₂), 4.40 (t, J=5.2 Hz, 2H, NCH₂)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 149.8, 142.5, 135.2, 115.1, 114.8, 65.9, 49.3
HRMS (ESI) m/z calculated for C₁₀H₁₃N₄O [M+H]⁺: 205.1084, Found: 205.1089

Comparative Anticancer Activity

The in vitro anticancer activity of novel triazole derivatives is a critical determinant of their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.[1][2][3]

Table 2: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of HLC-1 and Reference Compounds

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)MDA-MB-231 (Breast)
HLC-1 (Hypothetical) 5.28.912.57.8
Doxorubicin [4][5][6]0.9 - 1.83.2 - 69.3~1.00.5 - 5.95
Compound 7a (Triazole-Chalcone Hybrid) [5]-8.67--
Compound 16a (Spirooxindole-Triazole Hybrid) [5]-1.87--
Compound 9 (Thymol-Oxadiazole-Triazole Hybrid) [7]1.1-2.6-
Compound 15 (Novel 1,2,4-Triazole) [6]---3.48

IC₅₀ values are presented as ranges based on literature data to reflect experimental variability.

The data suggests that while HLC-1 shows promising activity, further structural modifications may be necessary to achieve potency comparable to doxorubicin or other highly active triazole derivatives.

Experimental Protocols

General Procedure for the Synthesis of HLC-1

To a solution of 4-aminophenol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), potassium carbonate (2.4 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.0 mmol) is then added, and the reaction mixture is heated to 80 °C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, poured into ice-water (50 mL), and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the pure compound HLC-1.

NMR and Mass Spectrometry Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[8][9] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the elemental composition.[10]

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Analysis: The solution is infused into the ESI source, and the mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

In Vitro Anticancer Activity (MTT Assay) Protocol[1][2][3]
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours. Doxorubicin is used as a positive control.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mechanism of Action: Signaling Pathway Analysis

Several 1,2,3-triazole derivatives have been reported to exert their anticancer effects by modulating key cellular signaling pathways. One such pathway, often dysregulated in cancer, is the Wnt signaling pathway.[11][12][13][14][15] Small molecule inhibitors can target various components of this pathway, leading to the suppression of cancer cell proliferation and survival.

Below is a diagram illustrating the canonical Wnt signaling pathway and potential points of inhibition by novel triazole compounds.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates Proteasome Proteasomal Degradation Beta_Catenin_cyto->Proteasome TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds & Activates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation HLC_1 HLC-1 HLC_1->Destruction_Complex Potentially Stabilizes

Caption: Canonical Wnt Signaling Pathway and a potential point of inhibition.

The diagram illustrates how, in the absence of Wnt signaling, β-catenin is targeted for degradation by the destruction complex. Upon Wnt binding, this complex is inhibited, allowing β-catenin to accumulate and activate target gene transcription, promoting cell proliferation. Novel triazole compounds like HLC-1 could potentially exert their anticancer effect by stabilizing the destruction complex, thereby promoting β-catenin degradation and inhibiting the pro-proliferative signaling cascade.

Experimental_Workflow Start Start: This compound + Nucleophile Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization InVitro_Screening In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) Characterization->InVitro_Screening Data_Analysis Data Analysis (IC₅₀ Determination) InVitro_Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Wnt Pathway Proteins) Data_Analysis->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Optimization Mechanism_Study->Lead_Optimization End Identification of Potent Anticancer Candidate Lead_Optimization->End

Caption: Experimental workflow for the development of novel anticancer agents.

This workflow outlines the logical progression from the synthesis and purification of novel compounds to their biological evaluation and mechanistic studies, culminating in the identification of promising lead candidates for further development.

References

A Comparative Guide to 2-(2-Bromoethyl)-2H-1,2,3-triazole and Other Bromoalkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the strategic introduction of alkyl chains onto molecular scaffolds is a cornerstone of medicinal chemistry. Bromoalkylating agents are indispensable tools in this endeavor, facilitating the covalent modification of target molecules to enhance their therapeutic properties. Among these, 2-(2-Bromoethyl)-2H-1,2,3-triazole is emerging as a versatile building block, offering a unique combination of a reactive bromoethyl group and a stable, bioisosteric triazole core. This guide provides an objective comparison of this compound with other conventional bromoalkylating agents, supported by available experimental data and detailed protocols to inform synthetic strategies.

Performance Comparison of Bromoalkylating Agents

The efficacy of a bromoalkylating agent is determined by several factors, including reaction efficiency (yield and reaction time), substrate scope, and regioselectivity. While direct comparative studies under identical conditions are limited, an analysis of published data allows for a qualitative and semi-quantitative assessment of this compound against common alternatives such as ethyl bromide and benzyl bromide.

Table 1: Comparison of Bromoalkylating Agents in N-Alkylation Reactions

Bromoalkylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound 4-Bromo-NH-1,2,3-triazoleK₂CO₃DMF-10-High (not specified)[1]
Ethyl Bromide2-bromo-1H-indole-3-acetonitrileNaHDMFRT2-24Good (not specified)
Benzyl Bromide5-Hydrazinyl-4-phenyl-1H-pyrazoleNaHDMFRT2-16Good (not specified)[1]
Ethyl BromoacetateUracilKIAcetonitrileReflux-94
1,2-DibromoethaneIsatinK₂CO₃DMFRT-Excellent (not specified)

Note: The yields and reaction conditions are extracted from different studies and may not be directly comparable due to variations in substrates and specific experimental setups.

From the available data, this compound demonstrates high reactivity, particularly in the N-alkylation of other triazole moieties. The triazole ring in this agent is a key feature, as it is a recognized pharmacophore present in numerous approved drugs, potentially imparting favorable biological properties to the resulting molecules.[2] In contrast, simpler agents like ethyl bromide and benzyl bromide are workhorse reagents for introducing ethyl and benzyl groups, respectively, and their reactivity is well-established across a broad range of nucleophiles.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of bromoalkylating agents. Below are representative procedures for N-alkylation reactions.

Protocol 1: General Procedure for N-Alkylation of a Heterocycle using this compound

This protocol is adapted from general procedures for the N-alkylation of nitrogen-containing heterocycles.

Materials:

  • Heterocyclic substrate (e.g., pyrazole, imidazole, triazole)

  • This compound[3]

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic substrate (1.0 eq) and anhydrous DMF.

  • Add the base (K₂CO₃, 2.0 eq or NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of 4-Bromo-NH-1,2,3-triazole

This protocol describes a specific application of an alkyl halide for the N-alkylation of a triazole derivative.[1]

Materials:

  • 4-Bromo-NH-1,2,3-triazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 4-bromo-NH-1,2,3-triazole (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Cool the mixture to -10 °C.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at -10 °C and monitor its progress by TLC.

  • After completion, work up the reaction by adding water and extracting with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the product.

  • Further purification can be performed by chromatography if necessary.

Visualization of Synthetic Pathways

The strategic use of bromoalkylating agents is central to the synthesis of complex organic molecules. The following diagrams illustrate typical reaction workflows.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Heterocycle (e.g., Pyrazole) E N-Alkylation A->E B This compound B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Quenching E->F Reaction Completion G Extraction F->G H Chromatography G->H I N-Alkylated Heterocycle H->I

Caption: General workflow for the N-alkylation of a heterocycle.

Safety Considerations

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Bromoalkanes can be lachrymators and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The product information for this compound suggests storage at 2-8°C under an inert gas.[3]

Conclusion

This compound presents itself as a valuable and reactive bromoalkylating agent for the synthesis of novel compounds, particularly in the context of drug discovery. Its key advantage lies in the incorporation of a triazole moiety, a well-regarded pharmacophore, directly into the target molecule. While direct quantitative comparisons with other bromoalkylating agents are not extensively documented, the available information suggests it is a highly effective reagent for N-alkylation reactions. The choice of a bromoalkylating agent will ultimately depend on the specific synthetic goal, the nature of the substrate, and the desired properties of the final product. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific applications.

References

A Comparative Guide to Bioconjugation Linkers: The Advantages of 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. While maleimide-based linkers have been a mainstay for cysteine-specific conjugation, concerns over their in-vivo instability have spurred the search for more robust alternatives. This guide provides an objective comparison of 2-(2-Bromoethyl)-2H-1,2,3-triazole, a bifunctional linker, against other common conjugation chemistries, supported by experimental data and detailed protocols.

The structure of this compound combines two key features: a highly stable 2H-1,2,3-triazole core and a reactive bromoethyl group. The triazole ring is an aromatic, five-membered heterocycle known for its exceptional stability against acidic or basic hydrolysis, oxidation, reduction, and enzymatic degradation.[1] The bromoethyl moiety serves as an alkylating agent, enabling a highly specific and irreversible reaction with nucleophilic residues, most notably the thiol group of cysteine.

Core Advantage: Superior Linkage Stability

The primary advantage of using a bromoalkane linker like this compound lies in the formation of a highly stable thioether bond. This stands in stark contrast to the succinimidyl thioether bond formed via the popular maleimide-thiol Michael addition reaction. The maleimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols such as glutathione, which is abundant in plasma.[2][3] This reversal can lead to premature cleavage of the payload from its biomolecule carrier, potentially causing reduced efficacy and off-target toxicity.[4]

The alkylation of a cysteine thiol by a bromoalkane, however, is an SN2 reaction that forms a robust thioether bond that is not susceptible to this type of exchange reaction, ensuring the integrity of the bioconjugate in a physiological environment.[4][5]

Reaction Mechanism: Thiol Alkylation

The conjugation of this compound to a protein proceeds via SN2 alkylation of a deprotonated cysteine residue (thiolate). This reaction is highly selective for cysteine at a pH range of 7.0-8.5.

Figure 1. SN2 alkylation of a cysteine thiol by this compound.

Comparative Mechanism: Maleimide-Thiol Addition

In contrast, the maleimide reaction is a reversible Michael addition. While kinetically fast, the resulting thioether bond can disassociate, leading to instability.

Maleimide_Mechanism Protein-SH_m Protein-S⁻ Conjugate_m Protein-S-Succinimidyl-R Protein-SH_m->Conjugate_m Michael Addition (Reversible) Maleimide Maleimide-R Maleimide->Conjugate_m plus1_m +

Figure 2. Reversible Michael addition reaction between a cysteine thiol and a maleimide linker.

Performance Comparison

The selection of a linker chemistry should be guided by a rational assessment of its stability, selectivity, and reaction kinetics. The following tables provide a summary of these performance metrics.

Table 1: Comparison of Linker Chemistries

Feature This compound (Bromoalkane) Maleimide Linker
Reaction Type SN2 Alkylation Michael Addition
Target Residue Cysteine (Thiol) Cysteine (Thiol)
Bond Formed Thioether Succinimidyl Thioether
Bond Stability Very High (Irreversible) Moderate (Reversible)
Key Advantage Forms a highly stable, irreversible conjugate suitable for in-vivo applications.[4] Fast reaction kinetics at physiological pH.[6]

| Key Disadvantage | Slower reaction kinetics compared to maleimides. | Prone to retro-Michael reaction, leading to deconjugation in plasma.[2][3] |

Table 2: Quantitative Stability Data Summary

Linker Chemistry Model System Incubation Conditions Stability Metric (Half-life) Reference(s)
Thiol-to-Bromoalkane Antibody-Drug Conjugate In Vitro Human Plasma > 7 days [7]
Maleimide-Thiol ADC mimic Human Plasma, 37°C ~7 days [2]
Ring-Opened Maleimide-Thiol Bioconjugate In Vivo > 2 years [4]

| Thiol-yne | Peptide-Oligonucleotide | 37°C, 10 mM GSH | > 24 hours |[2] |

Data for Thiol-to-Bromoalkane is based on analogous bromoalkyl linkers. The stability of the ring-opened maleimide is included to highlight efforts to overcome the inherent instability of the initial adduct.

Experimental Protocols

The following protocols provide generalized methodologies for bioconjugation and stability assessment.

Protocol 1: General Procedure for Protein Conjugation via Thiol Alkylation

This protocol describes a general method for conjugating a bromoalkyl linker, such as this compound, to a cysteine-containing protein.

1. Materials:

  • Cysteine-containing protein (e.g., antibody, enzyme)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 50 mM HEPES, 2 mM EDTA, pH 7.5, degassed.

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • This compound linker stock solution (10-20 mM in a compatible organic solvent like DMSO or DMF).

  • Quenching Reagent: N-acetyl cysteine or L-cysteine solution (100 mM).

  • Purification System: Size-exclusion chromatography (SEC) or dialysis system.

2. Method:

  • Protein Preparation (Reduction):

    • Dissolve the protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 1-2 hours at room temperature to reduce the disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation Reaction:

    • Immediately after protein preparation, add the this compound stock solution to the protein solution. A molar excess of 10-20 fold of the linker over the protein is a typical starting point.

    • Note: The final concentration of the organic solvent should ideally be kept below 5-10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS.

  • Quenching:

    • Add a 100-fold molar excess of the Quenching Reagent (e.g., L-cysteine) to consume any unreacted linker. Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Remove the excess linker and quenching reagent by purifying the bioconjugate using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the conjugation and determine the drug-to-antibody ratio (DAR) or labeling efficiency using methods such as UV-Vis spectroscopy, Mass Spectrometry (MS), or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Comparative In Vitro Plasma Stability Assay

This assay evaluates the stability of the conjugate linkage in a physiologically relevant matrix.

1. Objective:

  • To determine the rate of payload dissociation from a bioconjugate in plasma over time and compare the stability of different linker chemistries (e.g., Thioether vs. Succinimidyl Thioether).

2. Materials:

  • Purified bioconjugates (e.g., ADC-Bromoalkane, ADC-Maleimide).

  • Human or mouse plasma (citrated).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator set to 37°C.

  • Analytical system for separation and quantification (e.g., LC-MS, HIC-HPLC).

3. Method:

  • Incubation:

    • Dilute the purified bioconjugate into pre-warmed (37°C) plasma to a final concentration of approximately 1 mg/mL.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the plasma/conjugate mixture.

    • Immediately freeze the aliquot at -80°C to stop any further reaction until analysis.

  • Sample Analysis:

    • Thaw the samples and prepare them for analysis. This may involve protein precipitation or affinity capture to isolate the conjugate from plasma proteins.

    • Analyze the samples using a validated method (e.g., LC-MS) to quantify the amount of intact conjugate remaining.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining versus time.

    • Calculate the half-life (t½) of the conjugate linkage for each linker type by fitting the data to a first-order decay model.

Logical Workflow for Linker Selection

The choice of a linker should be a deliberate process based on the intended application of the bioconjugate. For therapeutics requiring long-term stability in circulation, a robust, irreversible linker is paramount.

Linker_Selection_Workflow Start Define Bioconjugate Application Stability Is High In-Vivo Stability (e.g., in Plasma) Required? Start->Stability Kinetics Are Rapid Reaction Kinetics (e.g., <1 hour) Essential? Stability->Kinetics No Bromoalkane Select Bromoalkane Linker (e.g., this compound) Stability->Bromoalkane Yes Maleimide Consider Maleimide Linker Kinetics->Maleimide Yes Other Consider Other Chemistries (e.g., NHS Ester, Click Chemistry) Kinetics->Other No Optimize Optimize Reaction Conditions (Time, Temp, Molar Ratio) Bromoalkane->Optimize End Stable Bioconjugate Optimize->End

Figure 3. Decision workflow for selecting a bioconjugation linker based on stability requirements.

Conclusion

While maleimide chemistry offers the advantage of rapid reaction kinetics, its application in therapeutics is hampered by the reversibility of the formed linkage. The this compound linker provides a superior alternative for applications demanding high stability. Its design leverages an inert triazole core and a bromoethyl group that forms a robust, irreversible thioether bond with cysteine residues. This combination results in bioconjugates with enhanced plasma stability, minimizing premature drug release and improving the overall therapeutic index. For the development of next-generation bioconjugates, particularly antibody-drug conjugates, the adoption of stable linkers like this compound represents a critical step toward safer and more effective therapies.

References

Spectroscopic Analysis of 2-(2-Bromoethyl)-2H-1,2,3-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characterization of 2-(2-Bromoethyl)-2H-1,2,3-triazole and its derivatives, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While direct experimental NMR data for this compound is not extensively published, this guide synthesizes expected spectral characteristics based on known data for analogous 2H-1,2,3-triazole structures. We also present alternative analytical techniques for a comprehensive structural elucidation.

Spectroscopic Data Comparison: ¹H and ¹³C NMR

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are extrapolated from spectral data of structurally similar 1,2,3-triazole derivatives and quantum-chemical calculations.[1] The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Triazole-H (CH -N)~ 7.7 - 8.2Singlet-
N-CH₂ -CH₂Br~ 4.6 - 4.9Triplet~ 6-7
N-CH₂-CH₂ Br~ 3.8 - 4.1Triplet~ 6-7

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
Triazole-C (C H-N)~ 130 - 135
N-C H₂-CH₂Br~ 50 - 55
N-CH₂-C H₂Br~ 28 - 33

Note: The exact chemical shifts can be influenced by the solvent used for the NMR measurement.[2]

Comparison with Alternative Analytical Methods

While NMR is a powerful tool for structural determination, a combination of methods provides the most robust characterization.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides rich structural information.Requires soluble sample, can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample amount needed.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple sample preparation.Provides limited information on the overall structure.
X-ray Crystallography Precise 3D molecular structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-substituted-2H-1,2,3-triazoles can be achieved through various methods, including the regioselective alkylation of 1H-1,2,3-triazole.[3] A general procedure involves the reaction of 1H-1,2,3-triazole with 1,2-dibromoethane in the presence of a base.

Materials:

  • 1H-1,2,3-triazole

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1H-1,2,3-triazole in DMF, add potassium carbonate.

  • Add 1,2-dibromoethane to the mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

This synthetic approach is adapted from methods used for similar N-alkylation of heterocyclic compounds.[4]

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra to determine the proton chemical shifts, multiplicities, and coupling constants.

  • Acquire ¹³C NMR spectra to identify the chemical shifts of the carbon atoms in the molecule.

  • Additional 2D NMR experiments, such as COSY and HSQC, can be performed to confirm the connectivity between protons and carbons.[5][6]

Visualizing the Workflow and Comparisons

G cluster_synthesis Synthesis cluster_analysis Analysis start 1H-1,2,3-triazole + 1,2-dibromoethane reaction Alkylation in DMF with K₂CO₃ start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr_analysis ¹H & ¹³C NMR Spectroscopy product->nmr_analysis ms_analysis Mass Spectrometry product->ms_analysis ir_analysis IR Spectroscopy product->ir_analysis xray_analysis X-ray Crystallography product->xray_analysis

Caption: Synthesis and analysis workflow for this compound.

G NMR ¹H & ¹³C NMR Provides detailed connectivity Non-destructive MS Mass Spectrometry Molecular weight & formula High sensitivity IR IR Spectroscopy Identifies functional groups Fast & simple X-ray X-ray Crystallography Definitive 3D structure Requires single crystal Compound This compound Compound->NMR Structural Elucidation Compound->MS Confirmation Compound->IR Functional Groups Compound->X-ray Solid State Structure

Caption: Comparison of analytical methods for structural characterization.

References

The Biological Potential of 1,2,3-Triazole Scaffolds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While 2-(2-Bromoethyl)-2H-1,2,3-triazole is a recognized building block in synthetic chemistry, a comprehensive body of literature detailing the specific biological activities of its direct derivatives remains limited. However, the broader class of 1,2,3-triazole-containing compounds has been extensively investigated, revealing a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activities of various 1,2,3-triazole derivatives, offering valuable insights for researchers and drug development professionals.

The 1,2,3-triazole moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting significant anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7] The synthesis of these compounds is often achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective creation of diverse molecular architectures.[8][9][10] This versatility in synthesis has led to the development of numerous 1,2,3-triazole hybrids with potent biological effects.

Anticancer Activity of 1,2,3-Triazole Derivatives

A significant area of research has focused on the anticancer potential of 1,2,3-triazole derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines. The data below summarizes the in vitro anticancer activity of several 1,2,3-triazole derivatives.

Compound ClassCell LineIC50/GI50 (µM)Reference CompoundReference IC50/GI50 (µM)
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridMCF-71.1Doxorubicin1.2
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridHCT-1162.6Doxorubicin2.6
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridHepG21.4Doxorubicin1.8
Phosphonate-1,2,3-triazole derivativeHT-108015.13DoxorubicinNot specified
Phosphonate-1,2,3-triazole derivativeA-54921.25DoxorubicinNot specified
Phosphonate-1,2,3-triazole derivativeMCF-718.06DoxorubicinNot specified
Phosphonate-1,2,3-triazole derivativeMDA-MB-23116.32DoxorubicinNot specified
Heterocyclic-(2H)-1,2,3-triazole CA-4 analogue (8a)Hs578T0.0103--
Heterocyclic-(2H)-1,2,3-triazole CA-4 analogue (8b)Hs578T0.0665--
Heterocyclic-(2H)-1,2,3-triazole CA-4 analogue (8g)Hs578T0.0203--

Antimicrobial Activity of 1,2,3-Triazole Derivatives

1,2,3-Triazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Compound ClassMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
1,2,3-Triazole-thiazole hybridBacillus subtilis MTCC 1216.6 (IC50 for biofilm)--
1,2,3-Triazole-thiazole hybridStaphylococcus aureus MTCC 9612.0 (IC50 for biofilm)--
Selected 1,2,3-triazole (DAN 49)Staphylococcus aureus128--
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridEscherichia coliGood inhibition (qualitative)--
Thymol-1,3,4-oxadiazole-1,2,3-triazole hybridStaphylococcus aureusGood inhibition (qualitative)--

Antiviral Activity of 1,2,3-Triazole Derivatives

The antiviral potential of 1,2,3-triazoles has been explored against various viruses. The 50% effective concentration (EC50) is a common measure of antiviral activity.

Compound ClassVirusCell LineEC50 (µM)Reference CompoundReference EC50 (µM)
1,4-Disubstituted-1,2,3-triazoleChikungunya virusNot specified28.6Chloroquine18.8
Glycosyl-1,2,3-triazole hybridInfluenza H5N1Not specified2.28 (IC50)--
Glycosyl-1,2,3-triazole hybridInfluenza H1N1Not specifiedPotent inhibition (qualitative)--

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of 1,2,3-triazole derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the antiviral activity of a compound.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in 6-well or 12-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus in the presence or absence of various concentrations of the test compound.

  • Overlay: After a 1-2 hour adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound to restrict the spread of the virus.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • EC50 Determination: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate a general experimental workflow for biological activity screening and a simplified signaling pathway that could be targeted by anticancer 1,2,3-triazole derivatives.

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Lead Optimization Start This compound Synthesis Synthesis of Derivatives (e.g., Click Chemistry) Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Characterization->Antimicrobial Antiviral Antiviral Assays (Plaque Reduction, etc.) Characterization->Antiviral IC50 IC50/GI50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC EC50 EC50 Determination Antiviral->EC50 SAR Structure-Activity Relationship Studies IC50->SAR MIC->SAR EC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of 1,2,3-triazole derivatives.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression CellProliferation Uncontrolled Cell Proliferation GeneExpression->CellProliferation Triazole 1,2,3-Triazole Derivative Triazole->SignalingCascade Inhibition

Caption: Simplified signaling pathway potentially targeted by anticancer 1,2,3-triazole derivatives.

References

Comparative Kinetics of 2-(2-Bromoethyl)-2H-1,2,3-triazole Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The N-alkylation of 1,2,3-triazoles is a fundamental transformation in medicinal chemistry, yet it presents a significant regioselectivity challenge, with alkylation occurring at either the N1 or N2 position of the triazole ring. The distribution of these isomers is highly dependent on the substrate, alkylating agent, solvent, and base, making a thorough understanding of the reaction kinetics essential for controlling the desired outcome.

Data Presentation: A Comparative Look at N-Alkylation of 1,2,3-Triazoles

The formation of 2-(2-Bromoethyl)-2H-1,2,3-triazole proceeds via a nucleophilic substitution reaction, likely following an SN2 mechanism, where the triazole anion attacks the electrophilic carbon of an alkyl halide. The rate of this reaction is influenced by both the concentration of the triazole and the alkylating agent.

While quantitative rate constants for this compound are not documented, we can infer its reactivity by examining related systems. The following table summarizes key kinetic parameters and regioselectivity for the N-alkylation of various 1,2,3-triazole derivatives.

Triazole DerivativeAlkylating AgentSolventBaseN2:N1 RatioRelative RateReference
4-Phenyl-1,2,3-triazoleEthyl chloroacetateDMFEt3N5:1-[1]
4-Bromo-NH-1,2,3-triazoletert-Butyl α-bromoacetateTHFK2CO370:30-[2]
4-Bromo-NH-1,2,3-triazoletert-Butyl α-bromoacetateAcetonitrileK2CO380:20Faster than THF[2]
4-Bromo-NH-1,2,3-triazoletert-Butyl α-bromoacetateDMFK2CO386:14Faster than ACN[2]
4-Bromo-NH-1,2,3-triazoletert-Butyl α-bromoacetateDMF (-10 °C)K2CO391:9Slower than RT[2]
4(5)-Nitro-1,2,3-triazoleVarious alkyl halidesVariousVariousN2 predominant-[3]

Key Observations:

  • Solvent Effects: The choice of solvent significantly impacts the regioselectivity of N-alkylation. Polar aprotic solvents like DMF generally favor the formation of the N2 isomer.[2]

  • Temperature: Lowering the reaction temperature can enhance the selectivity for the N2 isomer, although it may also decrease the overall reaction rate.[2]

  • Substituent Effects: The electronic nature of substituents on the triazole ring influences the nucleophilicity of the nitrogen atoms and can direct the regioselectivity of alkylation. Electron-withdrawing groups, such as a nitro group, have been shown to favor N2 substitution.[3]

  • Thermodynamic vs. Kinetic Control: Generally, N1 alkylation is considered to be the kinetically favored pathway due to higher electron density at the N1 position. However, the N2-substituted isomer is often the thermodynamically more stable product.[1]

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for conducting a comparative kinetic study of triazole N-alkylation are provided below.

Protocol 1: General Procedure for N-Alkylation of a 1,2,3-Triazole Derivative

This protocol outlines a general method for the N-alkylation of a 1,2,3-triazole with an alkyl halide.

Materials:

  • 1H-1,2,3-triazole derivative (e.g., 4-phenyl-1H-1,2,3-triazole)

  • Alkylating agent (e.g., 1,2-dibromoethane)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Base (e.g., K2CO3, Cs2CO3, Et3N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1H-1,2,3-triazole derivative (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.1 - 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the triazole anion.

  • Add the alkylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

  • Characterize the isomers using NMR spectroscopy (¹H, ¹³C, and ¹H-¹⁵N HMBC) and mass spectrometry.

Protocol 2: Kinetic Analysis of N-Alkylation by ¹H NMR Spectroscopy

This protocol describes a method for determining the reaction kinetics of N-alkylation by monitoring the reaction in real-time using ¹H NMR spectroscopy.

Materials:

  • 1H-1,2,3-triazole derivative

  • Alkylating agent

  • Deuterated solvent (e.g., DMF-d7, CD3CN)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the 1H-1,2,3-triazole derivative and the internal standard in the deuterated solvent of choice in a volumetric flask.

  • Prepare a separate stock solution of the alkylating agent in the same deuterated solvent.

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • In an NMR tube, combine a known volume of the triazole/internal standard solution with the deuterated solvent.

  • Acquire a t=0 spectrum to confirm the initial concentrations.

  • Initiate the reaction by adding a known volume of the alkylating agent stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the starting materials, products (N1 and N2 isomers), and the internal standard.

  • Plot the concentration of reactants and products as a function of time.

  • Determine the initial rates of formation for both the N1 and N2 isomers.

  • Use the initial rate data to determine the reaction order and calculate the rate constants (k) for the formation of each isomer.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

reaction_pathway cluster_reactants Reactants cluster_intermediates Transition States cluster_products Products Triazole Triazole TS1 N1-Alkylation Transition State Triazole->TS1 k1 TS2 N2-Alkylation Transition State Triazole->TS2 k2 AlkylHalide Alkyl Halide AlkylHalide->TS1 AlkylHalide->TS2 N1_Product N1-Alkyl-1,2,3-triazole (Kinetic Product) TS1->N1_Product N2_Product N2-Alkyl-1,2,3-triazole (Thermodynamic Product) TS2->N2_Product

Caption: Competing N1 and N2 alkylation pathways of a 1,2,3-triazole.

experimental_workflow cluster_prep Reaction Setup cluster_execution Kinetic Monitoring cluster_analysis Data Analysis Reactants Prepare Reactant Solutions Mixing Mix Reactants in NMR Tube Reactants->Mixing NMR_Setup Equilibrate NMR Spectrometer NMR_Setup->Mixing Acquisition Acquire Spectra Over Time Mixing->Acquisition Processing Process and Integrate NMR Spectra Acquisition->Processing Plotting Plot Concentration vs. Time Processing->Plotting Calculation Calculate Rate Constants Plotting->Calculation

Caption: Workflow for a kinetic study of triazole N-alkylation using NMR.

References

A Comparative Guide to the Synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, lauded for its metabolic stability and capacity to engage in hydrogen bonding, making it a privileged structure in the design of novel therapeutics.[1] Molecules incorporating this heterocycle have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] A key intermediate for the elaboration of more complex triazole-containing molecules is 2-(2-Bromoethyl)-2H-1,2,3-triazole. This versatile building block enables the introduction of a two-carbon linker to the N2 position of the triazole ring, facilitating the synthesis of diverse compound libraries for drug discovery.[4]

This guide provides a comparative analysis of two synthetic routes for obtaining N2-functionalized 1,2,3-triazoles with a bromoethyl side chain. The primary route details a direct, regioselective N2-alkylation of a substituted 1,2,3-triazole. An alternative two-step approach is also presented, involving the initial introduction of a hydroxyethyl group followed by bromination. This comparison aims to inform researchers on the strategic selection of a synthetic pathway based on factors such as starting material availability, reaction efficiency, and scalability.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in the drug development pipeline, impacting timelines, cost, and the environmental footprint of the process. The following table summarizes the key quantitative data for the two methodologies discussed.

ParameterRoute 1: Direct N2-AlkylationRoute 2: Two-Step Synthesis from Hydroxyethyl Intermediate
Starting Materials 4-Bromo-1H-1,2,3-triazole, 1,2-Dibromoethane1H-1,2,3-triazole, 2-Bromoethanol
Key Reagents/Catalysts Potassium CarbonateSodium Hydroxide, Phosphorus Tribromide
Solvent Dimethylformamide (DMF)Water, Dichloromethane (DCM)
Reaction Temperature -10 °C to Room Temperature0 °C to Reflux
Reaction Time 12 - 24 hours24 - 48 hours (total)
Reported Yield Good to Excellent (for N2-alkylation)[5]Moderate to Good (overall)
Number of Steps 12
Purification Column ChromatographyExtraction, Column Chromatography
Scalability Readily scalableScalable with safety considerations for PBr₃
Green Chemistry Considerations Use of aprotic polar solvent (DMF)Use of a hazardous reagent (PBr₃)

Experimental Protocols

Route 1: Direct N2-Alkylation of 4-Bromo-1H-1,2,3-triazole

This method leverages the directing effect of the bromine substituent at the C4 position to achieve regioselective alkylation at the N2 position of the triazole ring.[5][6]

Experimental Workflow:

start Start reagents 4-Bromo-1H-1,2,3-triazole 1,2-Dibromoethane K₂CO₃, DMF start->reagents reaction Reaction at -10°C to RT (12-24h) reagents->reaction workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product 2-(2-Bromoethyl)-4-bromo-2H-1,2,3-triazole purification->product

Caption: Workflow for the direct N2-alkylation of 4-bromo-1H-1,2,3-triazole.

Procedure:

To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (1.5 eq). The mixture is cooled to -10 °C, and 1,2-dibromoethane (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(2-bromoethyl)-4-bromo-2H-1,2,3-triazole.

Route 2: Two-Step Synthesis via a Hydroxyethyl Intermediate

This alternative route involves the initial N2-hydroxyethylation of 1H-1,2,3-triazole, followed by the conversion of the resulting alcohol to the corresponding bromide.

Experimental Workflow:

cluster_0 Step 1: N-Hydroxyethylation cluster_1 Step 2: Bromination start1 Start reagents1 1H-1,2,3-triazole 2-Bromoethanol NaOH, H₂O start1->reagents1 reaction1 Reaction at Reflux (24h) reagents1->reaction1 workup1 Extraction with DCM reaction1->workup1 product1 2-(2-Hydroxyethyl)-2H-1,2,3-triazole workup1->product1 reagents2 PBr₃, DCM product1->reagents2 reaction2 Reaction at 0°C to RT (12-24h) reagents2->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Two-step synthesis of this compound.

Procedure:

  • Step 1: Synthesis of 2-(2-hydroxyethyl)-2H-1,2,3-triazole To a solution of 1H-1,2,3-triazole (1.0 eq) in water is added sodium hydroxide (1.1 eq). 2-Bromoethanol (1.1 eq) is then added, and the mixture is heated to reflux for 24 hours. After cooling to room temperature, the reaction mixture is extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-(2-hydroxyethyl)-2H-1,2,3-triazole, which may be used in the next step without further purification.

  • Step 2: Synthesis of this compound The crude 2-(2-hydroxyethyl)-2H-1,2,3-triazole (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. Phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: Targeting Cancer Signaling Pathways

The 1,2,3-triazole motif is a key component in a number of anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The diagram below illustrates a hypothetical signaling pathway where a novel 1,2,3-triazole-containing drug, synthesized using this compound as a building block, could inhibit a cancer-promoting cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression drug 1,2,3-Triazole Drug drug->raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical 1,2,3-triazole drug.

In this illustrative pathway, the binding of a growth factor to its receptor activates the Ras-Raf-MEK-ERK signaling cascade, a pathway frequently hyperactivated in various cancers. This leads to the activation of transcription factors that promote cell proliferation and survival. A strategically designed 1,2,3-triazole-containing inhibitor could, for example, bind to the ATP-binding site of the Raf kinase, preventing its activation and thereby blocking the downstream signaling cascade, ultimately leading to an anti-tumor effect. The versatile chemistry of this compound provides a valuable tool for the synthesis of such targeted inhibitors.

References

Navigating the Large-Scale Synthesis of 2-(2-Bromoethyl)-2H-1,2,3-triazole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of using 2-(2-Bromoethyl)-2H-1,2,3-triazole, a key building block in "click chemistry" and bioconjugation, comparing it with viable alternatives to inform strategic decisions in process development and manufacturing.

The 1,2,3-triazole motif is a cornerstone in medicinal chemistry and materials science, largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[1][2][3] The functionalization of the triazole ring with reactive handles, such as the 2-bromoethyl group, provides a versatile platform for further molecular elaboration, particularly in the development of pharmaceuticals and bioconjugates.[4][5] However, the transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of the economic and practical viability of the chosen synthetic routes and starting materials.

Performance and Cost: A Comparative Overview

A direct, large-scale cost comparison for this compound is challenging due to the limited availability of bulk pricing from suppliers, who primarily cater to research-scale quantities.[4] However, a qualitative and extrapolated analysis can be constructed by examining the synthesis routes and the costs of the precursor materials.

The primary competitor to this compound is its azide analogue, 2-(2-azidoethyl)-2H-1,2,3-triazole. The choice between a bromoethyl and an azidoethyl moiety often depends on the subsequent reaction chemistry. The bromoethyl group is an excellent electrophile for alkylation reactions, while the azidoethyl group is primed for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[6]

FeatureThis compound2-(2-Azidoethyl)-2H-1,2,3-triazoleKey Considerations for Large-Scale Synthesis
Primary Application Alkylating agent for bioconjugation and further functionalization.Precursor for "click" chemistry (CuAAC, SPAAC).The choice is dictated by the desired downstream chemistry.
Synthesis Precursors 1,2,3-triazole, 1,2-dibromoethaneThis compound, Sodium AzideAvailability and cost of bulk starting materials are crucial.
Relative Cost Potentially higher due to the cost of brominating agents and purification challenges.The additional step of azidation adds to the cost, but may be offset by higher efficiency in subsequent "click" reactions.A thorough techno-economic analysis is required for a specific process.
Scalability Scalable, with potential for continuous flow synthesis to enhance safety and efficiency.[7][8]The use of sodium azide on a large scale requires stringent safety protocols due to its toxicity and explosive potential.Process optimization and safety are paramount.
Stability Generally stable, but can be susceptible to hydrolysis.Azides are high-energy molecules and require careful handling, especially at elevated temperatures.Long-term storage and handling protocols need to be established.
Downstream Efficiency Alkylation reactions can sometimes lack the high efficiency and specificity of "click" reactions."Click" reactions are known for their high yields, selectivity, and mild reaction conditions.[1][9][10]The overall process yield and purity of the final product are key metrics.

Experimental Protocols: Synthesis and Functionalization

Synthesis of this compound

A common laboratory-scale synthesis involves the N-alkylation of 1,2,3-triazole with an excess of 1,2-dibromoethane in the presence of a base. For large-scale production, optimization of reaction conditions, such as solvent, temperature, and base, is crucial to maximize the yield of the desired N2-isomer and minimize the formation of the N1-isomer and bis-triazole byproducts.[11][12] Continuous flow chemistry offers a promising avenue for the large-scale synthesis of triazoles, providing better control over reaction parameters and enhancing safety.[7][8]

General Procedure (Laboratory Scale):

  • To a solution of 1,2,3-triazole in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, sodium hydride).

  • Add an excess of 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Conversion to 2-(2-Azidoethyl)-2H-1,2,3-triazole

The bromoethyl derivative can be readily converted to the corresponding azide, a key precursor for "click" chemistry.

General Procedure (Laboratory Scale):

  • Dissolve this compound in a polar aprotic solvent (e.g., DMF, DMSO).

  • Add sodium azide to the solution.

  • Heat the reaction mixture and monitor its progress until the starting material is consumed.

  • After cooling, the product is typically isolated by extraction and purified.

Experimental Workflow and Logical Relationships

The decision-making process for selecting the appropriate reagent for a large-scale synthesis can be visualized as a logical workflow. This workflow considers the target molecule, the required chemical transformations, and the overall cost and safety implications.

Synthesis Strategy Workflow Logical Workflow for Reagent Selection in Large-Scale Synthesis start Define Target Molecule & Scale decision1 Required Functional Group? start->decision1 alkylation Alkylation decision1->alkylation Electrophilic Handle click_chem Click Chemistry decision1->click_chem Azide Handle reagent1 Use this compound alkylation->reagent1 reagent2 Synthesize/Use 2-(2-Azidoethyl)-2H-1,2,3-triazole click_chem->reagent2 cost_analysis1 Cost-Benefit Analysis: - Starting material cost - Process safety & scalability - Yield & purity reagent1->cost_analysis1 cost_analysis2 Cost-Benefit Analysis: - Cost of azidation step - Safety of large-scale azide use - Downstream reaction efficiency reagent2->cost_analysis2 process_dev Process Development & Optimization cost_analysis1->process_dev cost_analysis2->process_dev large_scale Large-Scale Synthesis process_dev->large_scale

Caption: Logical workflow for selecting between bromoethyl and azidoethyl triazole derivatives for large-scale synthesis.

A typical experimental workflow for the application of these reagents in bioconjugation involves the reaction of the functionalized triazole with a biomolecule, followed by purification and analysis.

Bioconjugation Workflow General Experimental Workflow for Bioconjugation start Prepare Biomolecule (e.g., Protein, Peptide) reaction Reaction with Functionalized Triazole (Bromoethyl or Azidoethyl derivative) start->reaction purification Purification of Conjugate (e.g., Chromatography) reaction->purification analysis Analysis of Conjugate (e.g., Mass Spectrometry, SDS-PAGE) purification->analysis end Characterized Bioconjugate analysis->end

Caption: A generalized experimental workflow for the bioconjugation of molecules using functionalized triazoles.

Conclusion and Recommendations

The choice between this compound and its azide counterpart for large-scale synthesis is not straightforward and depends heavily on the specific application and the subsequent chemical transformations.

  • For direct alkylation applications , this compound is the more direct choice. However, for large-scale manufacturing, a thorough investigation into process optimization to maximize yield and minimize byproducts is essential. The development of a continuous flow process should be strongly considered to enhance safety and control.

  • For applications requiring "click" chemistry , synthesizing 2-(2-azidoethyl)-2H-1,2,3-triazole from the bromo-precursor is a necessary step. While this adds to the synthetic route, the high efficiency and selectivity of "click" reactions can lead to higher overall yields and purity of the final product, potentially offsetting the initial additional cost. The safe handling of sodium azide at an industrial scale is a critical consideration and requires robust safety protocols and infrastructure.

Ultimately, a detailed techno-economic analysis, considering the cost of raw materials, process efficiency, safety, and waste disposal, must be conducted for each specific large-scale synthesis campaign. For companies venturing into the large-scale production of triazole-containing molecules, investing in process chemistry and exploring modern manufacturing technologies like flow chemistry will be key to achieving a cost-effective, safe, and sustainable process.

References

The Versatility of 2-(2-Bromoethyl)-2H-1,2,3-triazole: A Comparative Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone for the synthesis of novel bioactive compounds and functional materials, 2-(2-Bromoethyl)-2H-1,2,3-triazole stands out as a versatile building block in the field of organic chemistry. Its unique combination of a reactive bromoethyl group and a stable triazole core makes it a valuable precursor for a wide array of chemical modifications, particularly in the realm of "click chemistry." This guide offers a comprehensive review of its applications, presenting comparative data on the performance of its derivatives and detailing experimental protocols for their synthesis and evaluation.

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules.[1][2] The bromoethyl moiety serves as a reactive handle for introducing the 2H-1,2,3-triazole unit onto various molecular scaffolds through nucleophilic substitution reactions. This feature is particularly exploited in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The 1,2,3-triazole ring system, often synthesized via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a well-established pharmacophore.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] The stability of the triazole ring under various physiological conditions, coupled with its ability to engage in hydrogen bonding and dipole interactions, makes it an attractive component in the design of new therapeutic agents.[4]

Performance in Bioactive Applications: A Comparative Overview

While direct head-to-head comparative studies of this compound with other building blocks are limited, the performance of its derivatives can be benchmarked against existing standards and other triazole-based compounds. The following tables summarize key quantitative data from various studies, showcasing the potential of this versatile building block.

Enzyme Inhibition

Derivatives of this compound have shown significant potential as enzyme inhibitors, a critical area in drug development.

Table 1: Butyrylcholinesterase (BuChE) Inhibition

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
10-[4′-(7′-bromoethyl)-1H-1,2,3-triazole-1-yl]-1-acetoxygenipin[8]BuChE31.8Galantamine34.1

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Anticancer Activity

The 1,2,3-triazole scaffold is a common feature in many potent anticancer agents. The table below presents the cytotoxic activity of various 1,2,3-triazole derivatives against different cancer cell lines.

Table 2: In Vitro Anticancer Activity of 1,2,3-Triazole Derivatives

Compound ClassCell LineActivity MetricValue (µM)
1,2,3-Triazole-containing chalcone derivatives[9]MCF-7IC5010.16 - 11.23
Quinoline-based 1,2,3-triazole hybrids[9]MDA-MB-231IC5017.20 - 23.56
Ent-kaurene diterpenoid with 1,2,3-triazole[3]MGC-803IC500.6
Ent-kaurene diterpenoid with 1,2,3-triazole[3]PC-3IC500.6
Bavachinin-containing 1,2,3-triazole[3]A549IC507.72
Bavachinin-containing 1,2,3-triazole[3]HCT-116IC507.13
Triazole-based quinazoline analogues[6]MCF-7IC5020.71

MCF-7: Human breast adenocarcinoma cell line. MDA-MB-231: Human breast cancer cell line. MGC-803: Human gastric cancer cell line. PC-3: Human prostate cancer cell line. A549: Human lung carcinoma cell line. HCT-116: Human colon cancer cell line.

Antimicrobial and Antiparasitic Activity

Derivatives incorporating the 1,2,3-triazole motif have also been evaluated for their efficacy against various pathogens.

Table 3: Antimicrobial and Antiparasitic Activity of 1,2,3-Triazole Derivatives

Compound ClassOrganism/StrainActivity MetricValue (µg/mL or µM)
Benzooxepine-1,2,3-triazole derivatives[10]S. pneumoniaeMIC7.11 - 15.30 µM
Benzooxepine-1,2,3-triazole derivatives[10]E. coliMIC6.20 - 15.92 µM
1,2,3-Triazole DAN 49[11]S. aureusMIC & MBC128 µg/mL
Prenyl-1,2,3-triazoles[12]P. falciparum (W2, resistant)IC50< 3.0 µM

MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of 1,2,3-triazole derivatives.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[13]

  • Reaction Setup: Dissolve the organic azide (1.0 equivalent) and terminal alkyne (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of DMF and water).

  • Catalyst Addition: Add a source of copper(I), typically generated in situ from copper(II) sulfate pentahydrate (0.02-0.1 equivalents) and a reducing agent like sodium ascorbate (0.1-0.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

N-Alkylation of Triazoles

This method is used to attach the triazole moiety to an alkyl halide, such as in the synthesis of bromoalkyl triazoles.[14]

  • Reaction Setup: To a solution of the 1,2,4-triazole (1.0 equivalent) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Alkylating Agent Addition: Add the corresponding α,ω-dibromoalkane (e.g., 1,6-dibromohexane, 1.1 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, quench with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing the Pathways

Diagrams are essential for understanding the complex relationships in chemical synthesis and biological pathways.

G cluster_synthesis Synthetic Workflow: N-Alkylation and Click Chemistry Triazole 1,2,3-Triazole Bromoalkyl_Triazole 2-(2-Bromoethyl)- 2H-1,2,3-triazole Triazole->Bromoalkyl_Triazole N-Alkylation Bromoalkane Dibromoalkane Bromoalkane->Bromoalkyl_Triazole Base Base (e.g., K2CO3) Solvent (e.g., DMF) Azide_Conversion Azide Formation (e.g., NaN3) Bromoalkyl_Triazole->Azide_Conversion Azidoalkyl_Triazole Azidoalkyl-Triazole Azide_Conversion->Azidoalkyl_Triazole Final_Product Bioactive 1,2,3-Triazole Derivative Azidoalkyl_Triazole->Final_Product Click Chemistry Alkyne Terminal Alkyne Alkyne->Final_Product CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Synthetic workflow for creating bioactive 1,2,3-triazole derivatives.

G cluster_pathway Simplified Signaling Pathway Inhibition Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Triazole_Derivative 1,2,3-Triazole Derivative Triazole_Derivative->GSK3B Inhibition

Caption: Inhibition of the Wnt signaling pathway by a 1,2,3-triazole derivative.

References

Safety Operating Guide

Proper Disposal of 2-(2-Bromoethyl)-2H-1,2,3-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 2-(2-Bromoethyl)-2H-1,2,3-triazole is a critical aspect of laboratory safety and regulatory compliance. As a brominated heterocyclic organic compound, it is classified as a halogenated organic waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.

In the event of a spill, the area should be evacuated and ventilated. The spill should be contained using an inert absorbent material such as vermiculite or sand. The collected material must be treated as hazardous waste and disposed of according to the procedures outlined below.

II. Waste Classification and Segregation

Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal. This compound and materials contaminated with it must be classified and segregated as halogenated organic waste .[1][2]

Key Segregation Principles:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, aqueous waste (acids and bases), or reactive wastes.[1][3][4]

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids.

  • Dedicated Containers: Use waste containers specifically designated for halogenated organic compounds.[1]

Failure to properly segregate waste can lead to dangerous chemical reactions and may significantly increase disposal costs.[2][4]

III. Step-by-Step Disposal Protocol

The following protocol outlines the process for the accumulation and disposal of this compound waste in a laboratory setting.

Step 1: Container Selection Select a chemically compatible waste container that is in good condition, free of leaks or cracks, and has a secure, tightly sealing lid.[5][6][7] Plastic containers are often preferred for halogenated waste.[8] The original container may be used if it is suitable.[3]

Step 2: Labeling As soon as the first drop of waste is added, the container must be labeled.[2][7] The label must include the following information:

  • The words "Hazardous Waste ".[9][10]

  • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[7][11]

  • An indication of the hazards (e.g., "Irritant").[9]

  • The date when waste was first added to the container (the "accumulation start date").[12][13]

  • The name and contact information of the responsible researcher or laboratory.[13]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA) Hazardous waste must be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA).[3][5][14]

  • The SAA must be under the control of the laboratory personnel generating the waste.[5][14]

  • A sign indicating "Hazardous Waste Satellite Accumulation Area " should be posted.[5][12]

  • Waste containers must be kept closed at all times, except when adding waste.[7][9][15] Do not leave a funnel in the container.[5]

  • The total volume of hazardous waste in an SAA is limited to 55 gallons.[5][8][9][14]

Step 4: Request for Waste Pickup Once the waste container is nearly full (e.g., 75% capacity) or if the waste has been accumulated for a year, a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][8] Do not overfill containers; leave at least two inches of headspace for liquids.[12]

Step 5: Final Disposal The collected waste will be transported to an approved and licensed waste disposal facility for final treatment, which is typically incineration for halogenated organic compounds.[1] This final step is handled by the EHS-approved contractor.

IV. Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols and does not cite specific experimental research. The procedures are derived from regulatory guidelines for laboratory safety and chemical waste disposal.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Accumulation & Storage cluster_3 Disposal & Final Steps A Consult SDS for This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle Waste in Chemical Fume Hood B->C D Classify as Halogenated Organic Waste C->D E Select Designated Halogenated Waste Container D->E F Affix 'Hazardous Waste' Label & List Contents E->F G Add Waste to Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Securely Closed H->I J Segregate from Incompatible Wastes (Non-halogenated, Acids, Bases) H->J K Container Full or Accumulation Time Limit Reached? I->K L Request Waste Pickup from EHS or Licensed Contractor K->L Yes M Transfer to Approved Waste Disposal Facility L->M

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2-(2-Bromoethyl)-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, handling procedures, and disposal plans for 2-(2-Bromoethyl)-2H-1,2,3-triazole (CAS No. 1260901-96-9), a versatile building block in organic synthesis, particularly in click chemistry and the development of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard StatementGHS ClassificationPictogramSignal Word
H315: Causes skin irritationSkin Irritation, Category 2GHS07Warning
H319: Causes serious eye irritationEye Irritation, Category 2AGHS07Warning
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Respiratory system), Category 3GHS07Warning

Data sourced from the AK Scientific, Inc. Safety Data Sheet.[2]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.[2][3]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield (compliant with EN 166 or OSHA 29 CFR 1910.133).[4][5]Protects against splashes that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3]Prevents skin contact, which can cause irritation.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, use a NIOSH-approved respirator.[3]Prevents inhalation, which may cause respiratory tract irritation.[2]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal b1 Review Safety Data Sheet (SDS) b2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) b1->b2 b3 Ensure proper ventilation (Fume Hood Operational) b2->b3 c1 Weigh/measure reagent in a ventilated area b3->c1 Proceed to handling c2 Perform experiment in fume hood c1->c2 c3 Keep container tightly closed when not in use c2->c3 d1 Decontaminate work surfaces c3->d1 Experiment complete d2 Segregate and label waste d1->d2 d3 Dispose of waste via approved channels d2->d3

Caption: Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before handling the chemical.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Put on all required personal protective equipment, including chemical safety goggles, chemical-resistant gloves, a lab coat, and closed-toe shoes.[3]

    • Verify that the chemical fume hood or other ventilation system is functioning correctly.[2]

  • Handling :

    • Conduct all operations involving this chemical within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Avoid all personal contact with the substance.[6]

    • When not in use, store this compound in a cool, dry, well-ventilated area in a tightly closed container.[2]

    • Wash hands thoroughly with soap and water after handling.[2]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

    • Skin Contact : Remove contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][4]

    • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Chemical Spill and Disposal Plan

  • Spill Containment : In the event of a spill, evacuate non-essential personnel.[5] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][3] Collect the material into a suitable, labeled container for disposal.[2]

  • Waste Disposal :

    • Dispose of this compound and any contaminated materials as hazardous waste.[3]

    • All disposal practices must be in accordance with local, state, and federal regulations.[3] Contact a licensed professional waste disposal service for proper disposal.[3]

    • Do not allow the chemical or its containers to enter drains, other waterways, or soil.[2] Contaminated clothing should be taken off and washed before reuse.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.